1-Ethyl-1H-indole
Description
Properties
IUPAC Name |
1-ethylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-2-11-8-7-9-5-3-4-6-10(9)11/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRKZFCXXBFHSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293941 | |
| Record name | 1-Ethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10604-59-8 | |
| Record name | N-Ethylindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010604598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethyl-1H-indole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93082 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Ethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ETHYLINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H03CX1P47U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of 1-Ethyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-1H-indole is an aromatic heterocyclic organic compound that belongs to the diverse family of indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, found in a wide array of natural products, pharmaceuticals, and agrochemicals. The functionalization of the indole nitrogen, in this case with an ethyl group, can significantly influence the molecule's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the chemical properties, molecular structure, experimental protocols for synthesis and analysis, and potential biological significance of this compound.
Chemical Properties and Structure
The fundamental chemical and structural characteristics of this compound are summarized in the tables below, providing a consolidated reference for researchers.
Table 1: Chemical Identifiers and Molecular Structure
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | N-Ethylindole, 1-Ethylindole | [1] |
| CAS Number | 10604-59-8 | [1] |
| Molecular Formula | C₁₀H₁₁N | [1] |
| SMILES | CCN1C=CC2=CC=CC=C21 | [1] |
| InChI Key | QRRKZFCXXBFHSV-UHFFFAOYSA-N | [1] |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 145.20 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 254 °C | [2] |
| Melting Point | Not applicable (liquid at room temperature) | |
| Density | 0.99 g/cm³ | [2] |
| Vapor Pressure | 0.029 mmHg at 25°C | [2] |
| Refractive Index | 1.6030 (estimate) | [2] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, and acetone. | |
| XLogP3 | 2.7 |
Experimental Protocols
Synthesis of this compound via N-Alkylation
A common and effective method for the synthesis of this compound is the N-alkylation of indole using an ethylating agent in the presence of a base.[3]
Materials:
-
Indole
-
Ethyl bromide (or ethyl iodide)
-
Sodium hydride (NaH) or Potassium hydroxide (KOH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a stirred suspension of a base (e.g., 1.2 equivalents of sodium hydride) in an anhydrous solvent (e.g., DMF) under an inert atmosphere (e.g., nitrogen), add a solution of indole (1 equivalent) in the same solvent dropwise at 0 °C.
-
Reaction: Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases (if using NaH). Cool the reaction mixture back to 0 °C.
-
Alkylation: Add the ethylating agent (e.g., 1.1 equivalents of ethyl bromide) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water or a saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.[4]
Caption: General workflow for the synthesis of this compound.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is a key tool for structural confirmation. Expected signals include those for the ethyl group (a quartet and a triplet) and the protons of the indole ring system.
-
¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.
Mass Spectrometry (MS):
-
Electron Ionization (EI-MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ is expected at m/z = 145.[1]
High-Performance Liquid Chromatography (HPLC):
-
Method: A reverse-phase HPLC method can be employed for purity analysis. A typical system would use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of an acid like formic acid for better peak shape.
Potential Biological Significance and Signaling Pathways
While specific signaling pathways for this compound are not yet fully elucidated, the broader class of indole derivatives has been shown to interact with various biological targets and pathways. The ethyl group at the N1 position can influence the compound's lipophilicity and steric profile, potentially altering its binding affinity and specificity for biological targets compared to unsubstituted indole or other N-substituted analogs.
Bacterial Quorum Sensing
Indole itself is a known signaling molecule in many bacterial species, playing a role in inter- and intraspecies communication, a process known as quorum sensing (QS).[5][6] Indole and its derivatives can interfere with QS systems, thereby inhibiting virulence factor production and biofilm formation in pathogenic bacteria.[7] The N-ethyl substitution may modulate this activity.
Caption: Potential interference of this compound with bacterial quorum sensing.
Glycogen Synthase Kinase 3 (GSK-3) Inhibition
Several indole derivatives have been investigated as inhibitors of Glycogen Synthase Kinase 3 (GSK-3), a serine/threonine kinase implicated in numerous cellular processes, including metabolism, cell proliferation, and apoptosis.[8][9] Dysregulation of GSK-3 is associated with various diseases, including neurodegenerative disorders, diabetes, and cancer. The indole scaffold can serve as a template for designing GSK-3 inhibitors.
Caption: Postulated inhibitory effect of indole derivatives on the GSK-3β pathway.
Peroxisome Proliferator-Activated Receptor α (PPARα) / Carnitine Palmitoyltransferase 1 (CPT1) Pathway
Recent studies have explored indole derivatives as regulators of lipid metabolism through the modulation of the PPARα/CPT1 pathway.[10][11] PPARα is a nuclear receptor that plays a key role in fatty acid oxidation, and CPT1 is a rate-limiting enzyme in this process.[12] Compounds that can activate this pathway are of interest for the treatment of metabolic disorders like nonalcoholic fatty liver disease (NAFLD).
Caption: Potential activation of the PPARα/CPT1 pathway by indole derivatives.
Conclusion
This compound is a valuable compound for research in organic synthesis, medicinal chemistry, and drug discovery. Its synthesis is straightforward, and its structure can be readily confirmed by standard analytical techniques. While its specific biological roles are still under investigation, the known activities of the broader indole class in modulating key signaling pathways, such as bacterial quorum sensing, GSK-3, and PPARα/CPT1, suggest that this compound and its derivatives are promising candidates for the development of novel therapeutic agents. Further research is warranted to elucidate the precise molecular mechanisms and therapeutic potential of this specific indole derivative.
References
- 1. This compound | C10H11N | CID 261160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cell–Cell Communication Signal Indole Controls the Physiology and Interspecies Communication of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and evaluation of 3-(2-isocyanobenzyl)-1H-indole derivatives as potential quorum sensing inhibitors for the control of Pseudomonas aeruginosa infections in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. GSK3 inhibitor suppresses cell growth and metabolic process in FLT3-ITD leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Peroxisome proliferator activated receptor α (PPARα) and PPAR gamma coactivator (PGC-1α) induce carnitine palmitoyltransferase IA (CPT-1A) via independent gene elements - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1-Ethyl-1H-indole
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 1-Ethyl-1H-indole, a valuable heterocyclic compound in medicinal chemistry and materials science. This document details established methodologies, presents quantitative data for comparative analysis, and offers detailed experimental protocols. Visual diagrams of the core chemical transformations are included to facilitate a deeper understanding of the reaction mechanisms.
Overview of Synthetic Strategies
The synthesis of this compound can be broadly approached through two principal strategies:
-
Direct N-Ethylation of Indole: This is the most straightforward approach, involving the deprotonation of the indole nitrogen followed by substitution with an ethyl group. This method is favored for its simplicity and the ready availability of starting materials.
-
Fischer Indole Synthesis: A classic and versatile method for forming the indole ring system itself. To produce this compound, this pathway begins with N-ethyl-N-phenylhydrazine, which is cyclized with an acetaldehyde equivalent under acidic conditions.
This guide will explore these two core pathways, providing detailed experimental conditions and data.
Pathway I: Direct N-Ethylation of Indole
Direct N-alkylation of the indole nitrogen is a widely used method that relies on the acidic nature of the N-H proton (pKa ≈ 17). The reaction proceeds by first generating the indolide anion with a suitable base, which then acts as a nucleophile, attacking an ethylating agent.
Logical Workflow for Direct N-Ethylation
Caption: Workflow for the direct N-ethylation of indole.
Comparative Data for N-Alkylation of Indole Derivatives
While specific data for the parent this compound is sparse, the following table summarizes results for the N-alkylation of closely related indole derivatives, providing a strong basis for comparison of different reaction conditions.
| Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ethyl Indol-2-carboxylate | Benzyl Bromide | aq. KOH | Acetone | 20 | 2 | Excellent | [1] |
| Ethyl Indol-2-carboxylate | Allyl Bromide | aq. KOH | Acetone | 20 | 2 | Excellent | [1] |
| Substituted Indoles | Alkyl Bromides | KOH | DMSO | Room Temp | - | - | General Procedure |
| Harmine HCl | Alkyl Iodides | NaH | DMF | Room Temp | Overnight | - | [2] |
| Indole-3-acetonitrile | Dimethyl Carbonate | KOH / TBAB | DMF | 128 | 10 | 94.4 | Patent Data |
Detailed Experimental Protocol: N-Ethylation with KOH/DMSO
This protocol is a representative procedure based on common laboratory practices for the N-alkylation of indoles.
Materials:
-
1H-Indole (1.0 equiv.)
-
Potassium hydroxide (KOH), powdered (2.0 equiv.)
-
Ethyl bromide (C₂H₅Br) or Ethyl iodide (C₂H₅I) (1.5 equiv.)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add powdered potassium hydroxide (2.0 equiv.).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMSO to the flask to create a slurry.
-
Add 1H-Indole (1.0 equiv.) to the stirring suspension at room temperature.
-
Stir the mixture for 30-60 minutes to allow for the complete formation of the indolide anion.
-
Slowly add the ethylating agent (ethyl bromide or ethyl iodide, 1.5 equiv.) dropwise to the reaction mixture. An exotherm may be observed.
-
Continue stirring the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indole spot has been consumed.
-
Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing cold deionized water.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes of the aqueous layer).
-
Combine the organic layers and wash sequentially with deionized water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound via silica gel column chromatography if necessary.
Pathway II: Fischer Indole Synthesis
The Fischer Indole Synthesis is a powerful method for constructing the indole core from an arylhydrazine and a carbonyl compound. To synthesize this compound, the key precursors are N-ethyl-N-phenylhydrazine and acetaldehyde. The reaction is typically catalyzed by Brønsted or Lewis acids.[3][4]
Reaction Pathway for Fischer Indole Synthesis
Caption: Fischer Indole Synthesis pathway for this compound.
Quantitative Data for Fischer Indole Synthesis
The Fischer Indole Synthesis is highly versatile, and yields can vary significantly based on the substrates and acid catalyst used. High yields are often achievable for complex indole syntheses.[5]
| Hydrazine | Carbonyl | Acid Catalyst | Conditions | Product | Yield (%) | Reference |
| Phenylhydrazine | 1,4-Cyclohexanedione monoethyleneacetal | - | 190 °C, 4.5 h | Indole Product 70 | 89 | [5] |
| Phenylhydrazine HCl | Optically active cyclohexanone | MsOH | Reflux in MeOH | Tricyclic Indole | 84 | [5] |
| Hydrazine 45 | Lactol 46 | HOAc | - | Furoindoline 47 | - | [5] |
| N-Methylphenylhydrazone of pyruvate | Acid | Heat | - | 1-Methyl-2-indolecarboxylic acid | 5 | [4] |
Detailed Experimental Protocol: Fischer Indole Synthesis
This protocol describes a general two-step procedure for the synthesis of this compound via the Fischer method.
Part A: Synthesis of Acetaldehyde N-Ethyl-N-phenylhydrazone
Materials:
-
N-Ethyl-N-phenylhydrazine (1.0 equiv.)
-
Acetaldehyde (1.1 equiv.)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve N-ethyl-N-phenylhydrazine (1.0 equiv.) in ethanol.
-
Add a catalytic amount of glacial acetic acid (e.g., a few drops).
-
Cool the mixture in an ice bath and slowly add acetaldehyde (1.1 equiv.) with stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting hydrazine.
-
The resulting hydrazone solution can often be used directly in the next step without isolation. Alternatively, the solvent can be removed under reduced pressure, and the crude hydrazone can be purified if necessary.
Part B: Acid-Catalyzed Cyclization
Materials:
-
Acetaldehyde N-Ethyl-N-phenylhydrazone (from Part A)
-
Acid catalyst (e.g., Polyphosphoric acid (PPA), Zinc chloride (ZnCl₂), or glacial acetic acid)
-
High-boiling solvent (if not using PPA or acetic acid as the solvent, e.g., toluene, xylene)
Procedure:
-
Method with Polyphosphoric Acid (PPA): a. Gently heat PPA in a reaction flask to approximately 80-100 °C to ensure it is fluid. b. Slowly add the crude N-ethyl-N-phenylhydrazone from Part A to the hot PPA with vigorous mechanical stirring. c. Heat the reaction mixture, typically between 100-150 °C, for 1-3 hours. Monitor the reaction by TLC. d. After completion, cool the mixture and carefully pour it onto crushed ice. e. Neutralize the acidic solution with a strong base (e.g., 50% NaOH solution) until basic. f. Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether), wash the organic layer, dry, and concentrate to yield the crude product.
-
Method with Acetic Acid: a. If the hydrazone was prepared in ethanol, remove the ethanol under reduced pressure and replace it with glacial acetic acid. b. Heat the acetic acid solution of the hydrazone to reflux for several hours. c. Monitor the reaction by TLC. Upon completion, cool the mixture, neutralize with a base, and perform an aqueous workup and extraction as described above.
-
Purify the crude this compound by vacuum distillation or column chromatography.
Conclusion
Both direct N-ethylation and the Fischer Indole Synthesis represent robust and effective strategies for the preparation of this compound. The choice of method often depends on the availability of starting materials, scale of the reaction, and tolerance for different reaction conditions. Direct N-ethylation is atom-economical and proceeds from readily available indole. The Fischer Indole Synthesis offers great versatility in creating substituted indoles, though it requires the synthesis or purchase of the corresponding N-ethyl-N-phenylhydrazine precursor. For industrial applications, factors such as reagent toxicity, cost, and waste generation would heavily influence the selection of the optimal pathway.
References
- 1. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
Spectroscopic Analysis of 1-Ethyl-1H-indole: A Technical Guide
This guide provides a comprehensive overview of the key spectroscopic data for 1-Ethyl-1H-indole (C₁₀H₁₁N), a significant heterocyclic compound in chemical research and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.
Spectroscopic Data
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS are summarized in the tables below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.62 | d | 1H | H-4 |
| 7.51 | d | 1H | H-7 |
| 7.18 | t | 1H | H-6 |
| 7.09 | t | 1H | H-5 |
| 7.05 | d | 1H | H-2 |
| 6.48 | d | 1H | H-3 |
| 4.15 | q | 2H | N-CH₂ |
| 1.45 | t | 3H | CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 135.9 | C-7a |
| 128.5 | C-3a |
| 128.3 | C-2 |
| 121.3 | C-5 |
| 120.9 | C-6 |
| 119.2 | C-4 |
| 109.3 | C-7 |
| 100.9 | C-3 |
| 41.6 | N-CH₂ |
| 15.3 | CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound would be expected to show the following characteristic absorption bands.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3100-3000 | Medium | C-H Stretch | Aromatic C-H |
| 2975-2925 | Medium-Strong | C-H Stretch | Aliphatic C-H (CH₃, CH₂) |
| 1615-1580 | Medium | C=C Stretch | Aromatic Ring |
| 1490-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1470-1450 | Medium | C-H Bend | Aliphatic C-H (CH₂) |
| 1380-1370 | Medium | C-H Bend | Aliphatic C-H (CH₃) |
| 750-700 | Strong | C-H Bend (out-of-plane) | ortho-disubstituted benzene |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and characteristic fragment ions.[1]
Table 4: Mass Spectrometry Data (GC-MS, EI) for this compound [1]
| m/z | Relative Intensity (%) | Assignment |
| 145 | 50.06 | [M]⁺ (Molecular Ion) |
| 130 | 99.99 | [M-CH₃]⁺ |
| 131 | 14.52 | [M-CH₂]⁺ |
| 89 | 23.53 | [C₇H₅]⁺ |
| 77 | 13.02 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a liquid sample like this compound. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Data Acquisition: Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a neat liquid sample, place a drop of this compound between two polished salt plates (e.g., NaCl or KBr) to form a thin capillary film.
-
Data Acquisition: Place the salt plate assembly in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will perform a Fourier transform of the interferogram to produce the infrared spectrum. Identify and label the significant absorption bands.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph-mass spectrometer (GC-MS). The sample is vaporized and separated on the GC column before entering the mass spectrometer. For electron ionization (EI), an electron beam with a typical energy of 70 eV is used to ionize the sample.
-
Data Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion. Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound.
References
An In-depth Technical Guide to 1-Ethyl-1H-indole: Physicochemical Properties, Synthesis, and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-1H-indole is an aromatic heterocyclic organic compound that belongs to the indole family. The indole nucleus is a prevalent scaffold in a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. The N-ethyl substitution on the indole ring can significantly influence its physicochemical properties, metabolic stability, and biological activity. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an in-depth analysis of its spectral characteristics.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory and research applications.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁N | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 145.20 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | White or brown crystalline solid | --INVALID-LINK-- |
| Melting Point | 105 °C | --INVALID-LINK-- |
| Boiling Point | 254 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 0.99 g/cm³ | --INVALID-LINK-- |
| Flash Point | 107 °C | --INVALID-LINK-- |
| Vapor Pressure | 0.029 mmHg at 25 °C | --INVALID-LINK-- |
| Refractive Index | 1.6030 (estimate) | --INVALID-LINK-- |
Solubility
| Solvent | Solubility | Source(s) |
| Water | Insoluble at room temperature | --INVALID-LINK-- |
| Organic Solvents | Soluble in alcohols and ethers | --INVALID-LINK-- |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the N-alkylation of indole with an ethylating agent, such as ethyl bromide, in the presence of a base.[1]
Materials:
-
Indole
-
Ethyl bromide
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water (deionized)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add indole (5.0 mmol, 1.0 equivalent) and potassium hydroxide (10 mmol, 2.0 equivalents).
-
Solvent Addition: Add 20 mL of dimethyl sulfoxide (DMSO) to the flask.
-
Reaction Initiation: Stir the mixture at room temperature until the indole and KOH are well-dispersed. Add ethyl bromide (10 mmol, 2.0 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench the reaction by adding 30 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase in vacuo to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield pure this compound.
Visualization of the Synthesis Workflow:
Caption: Synthesis workflow for this compound.
Spectroscopic Data
1H NMR Spectroscopy
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| -CH₃ (ethyl) | ~1.4 | Triplet (t) | ~7.3 |
| -CH₂- (ethyl) | ~4.1 | Quartet (q) | ~7.3 |
| H-3 | ~6.5 | Doublet of doublets (dd) | J ≈ 3.1, 0.9 |
| H-2 | ~7.1 | Doublet of doublets (dd) | J ≈ 3.1, 0.9 |
| H-5, H-6 | ~7.1-7.2 | Multiplet (m) | - |
| H-4 | ~7.5 | Doublet (d) | ~8.3 |
| H-7 | ~7.6 | Doublet (d) | ~7.8 |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency.
13C NMR Spectroscopy
The carbon-13 nuclear magnetic resonance (13C NMR) spectrum provides information about the carbon skeleton of the molecule.
| Carbon | Expected Chemical Shift (ppm) |
| -CH₃ (ethyl) | ~15 |
| -CH₂- (ethyl) | ~41 |
| C-3 | ~101 |
| C-7 | ~109 |
| C-4 | ~119 |
| C-6 | ~120 |
| C-5 | ~121 |
| C-2 | ~128 |
| C-9 (3a) | ~129 |
| C-8 (7a) | ~136 |
Note: The exact chemical shifts can vary depending on the solvent and the spectrometer frequency.
Infrared (IR) Spectroscopy
The infrared (IR) spectrum of this compound would show characteristic absorption bands for the aromatic C-H, C=C, and C-N bonds, as well as the aliphatic C-H bonds of the ethyl group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2975-2850 | Medium-Strong | Aliphatic C-H stretch (ethyl group) |
| ~1610, 1490, 1460 | Medium | Aromatic C=C stretching |
| ~1330 | Medium | C-N stretching |
| ~740 | Strong | Ortho-disubstituted benzene C-H out-of-plane bend |
Mass Spectrometry
The electron ionization mass spectrum (EI-MS) of this compound shows a molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity | Assignment |
| 145 | ~50% | [M]⁺ (Molecular ion) |
| 130 | 100% | [M - CH₃]⁺ |
| 117 | ~15% | [M - C₂H₄]⁺ (Indole cation radical) |
| 89 | ~24% | [M - CH₃ - HCN]⁺ |
Chemical Reactivity and Stability
This compound is a stable compound under normal laboratory conditions. The ethyl group at the nitrogen atom protects it from reactions that typically occur at the N-H bond of unsubstituted indole. Electrophilic substitution reactions, such as Vilsmeier-Haack formylation or Friedel-Crafts acylation, are expected to occur preferentially at the C3 position of the indole ring, which is the most electron-rich position.
Applications in Research and Drug Development
The this compound scaffold is a valuable building block in medicinal chemistry and materials science. Its derivatives have been investigated for a range of biological activities, including as kinase inhibitors, antimicrobial agents, and ligands for various receptors. The ethyl group can modulate the lipophilicity and metabolic stability of the parent indole, which are critical parameters in drug design.
Safety Information
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Visualization of Laboratory Safety Protocol:
Caption: General laboratory safety protocol.
References
The Biological Versatility of 1-Ethyl-1H-indole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The indole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of naturally occurring compounds and synthetic drugs.[1][2] Its unique structure allows it to mimic peptides and interact with numerous biological targets, making it a fertile ground for the development of novel therapeutics.[1][3] Among the myriad of indole derivatives, those featuring an ethyl group at the N-1 position (1-Ethyl-1H-indole) have garnered significant attention for their diverse and potent biological activities. These modifications can enhance lipophilicity and modulate binding affinities, leading to a broad spectrum of pharmacological effects. This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives, tailored for researchers and professionals in the field of drug development. The activities covered include anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition, supported by quantitative data, detailed experimental protocols, and workflow visualizations.[2]
General Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically begins with the N-alkylation of a parent indole ring, followed by functionalization at various positions, most commonly the C-3 position. The ethyl group is introduced using an ethylating agent like ethyl iodide or bromoethane in the presence of a base. Subsequent reactions, such as Vilsmeier-Haack formylation, Friedel-Crafts acylation, or Mannich reactions, can introduce diverse functional groups to build a library of compounds for biological screening.[4][5]
Experimental Protocol: Representative Synthesis of a this compound Derivative
This protocol describes a general two-step process: N-ethylation of indole followed by a coupling reaction to introduce a functional side chain, adapted from procedures for synthesizing indole-based sulfonohydrazides.[6]
Step 1: Synthesis of this compound-3-carbaldehyde
-
To a solution of 1H-indole-3-carbaldehyde (1 equivalent) in a suitable aprotic solvent such as Dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the indole nitrogen.
-
Add ethyl iodide (EtI, 1.2 equivalents) dropwise to the stirring mixture.
-
Allow the reaction to proceed at room temperature for 4-6 hours, monitoring its progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under a vacuum.
-
Purify the crude product by recrystallization from ethanol to yield this compound-3-carbaldehyde.
Step 2: Synthesis of the Final Derivative (e.g., Sulfonohydrazide)
-
Dissolve the this compound-3-carbaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of a substituted phenyl sulfonylhydrazide (1 equivalent) in ethanol to the flask.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature. The resulting solid product is collected by filtration.
-
Wash the solid with cold ethanol and dry to obtain the final this compound derivative.
-
Characterize the final compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[7]
Anticancer and Cytotoxic Activity
Several this compound derivatives have been investigated for their potential as anticancer agents. These compounds have demonstrated cytotoxicity against a range of human cancer cell lines, including breast, liver, and cervical cancers, often with selectivity over non-cancerous cells.[6][8][9]
Quantitative Data: Cytotoxicity of this compound Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | Activity (IC₅₀/LC₅₀ in µM) | Reference |
| 5f | Sulfonohydrazide | MCF-7 (Breast) | IC₅₀: 13.2 | [6] |
| MDA-MB-468 (Breast) | IC₅₀: 8.2 | [6] | ||
| 1c | Hydrazinyl Phenol | HepG2 (Liver) | LC₅₀: 0.9 | [8] |
| MCF-7 (Breast) | LC₅₀: 0.55 | [8] | ||
| HeLa (Cervical) | LC₅₀: 0.50 | [8] | ||
| EPI | Phenyl-thiophen-yl | HepG2 (Liver) | No significant cytotoxic effect observed | [10] |
IC₅₀ (Half-maximal inhibitory concentration) and LC₅₀ (Lethal concentration, 50%) are measures of potency. Lower values indicate higher activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess cell viability and proliferation, which is a proxy for cytotoxicity.
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the cell culture medium. After 24 hours, replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for an additional 24-48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀/LC₅₀ value using non-linear regression analysis.
Antimicrobial and Antifungal Activity
This compound derivatives have demonstrated notable activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungal strains.[7][10] The indole scaffold is a key component of many natural and synthetic antimicrobial agents.[11]
Quantitative Data: Antimicrobial Activity of this compound Derivatives
| Compound Class | Test Organism | Activity (MIC in µg/mL) | Standard Drug (MIC in µg/mL) | Reference |
| Indole-Thiadiazole (2c) | MRSA | >3.125 | Ciprofloxacin (>3.125) | [12] |
| B. subtilis | 3.125 | Ciprofloxacin (0.39) | [12] | |
| Indole-Triazole (3d) | MRSA | >3.125 | Ciprofloxacin (>3.125) | [12] |
| Indole-Triazole (3c) | B. subtilis | 3.125 | Ciprofloxacin (0.39) | [12] |
| EPI | E. coli | Active | - | [10] |
| S. aureus | Active | - | [10] | |
| C. albicans | Active | - | [10] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that prevents visible growth of a microorganism. MRSA: Methicillin-resistant Staphylococcus aureus.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][13]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth to achieve a range of concentrations.
-
Inoculation: Add 100 µL of the standardized inoculum to each well containing 100 µL of the diluted compound, resulting in the final test concentrations.
-
Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility. A standard antibiotic (e.g., Ampicillin, Ciprofloxacin) is also tested as a reference.[7]
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Anti-inflammatory Activity
Inflammation is a critical physiological process, and its dysregulation is implicated in numerous diseases.[14] Certain this compound derivatives have been identified as potent anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[15][16]
Quantitative Data: Anti-inflammatory Effects of this compound Derivatives
| Compound ID | Derivative Class | Assay Model | Activity | Reference |
| IIb | Imidazolidinone | Egg-white-induced paw edema (rat) | Significant reduction in edema vs. Ibuprofen | [15][16] |
| 2 | N-ethyl morpholine | CFA-induced hyperalgesia (rat) | ED₅₀: 1.097 mg/kg | [17] |
| S3 | Acetohydrazide | Carrageenan-induced paw edema (rat) | 61.20% inhibition (at 3h) | [14] |
| S7 | Acetohydrazide | Carrageenan-induced paw edema (rat) | 62.24% inhibition (at 3h) | [14] |
| S14 | Acetohydrazide | Carrageenan-induced paw edema (rat) | 63.69% inhibition (at 3h) | [14] |
ED₅₀ (Median effective dose) is the dose that produces a therapeutic effect in 50% of the population.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[14][18]
-
Animal Acclimatization: Use adult Wistar or Sprague-Dawley rats. Acclimatize the animals to laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard group (e.g., Indomethacin), and test groups receiving different doses of the this compound derivatives. Administer the compounds orally or intraperitoneally 1 hour before inducing inflammation.
-
Edema Induction: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, 4 hours) using a plethysmometer.
-
Calculation: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] × 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Signaling Pathway: COX-2 Inhibition in Inflammation
Many anti-inflammatory indole derivatives function by inhibiting the COX-2 enzyme. COX-2 is induced during inflammation and catalyzes the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of pain, fever, and swelling.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. mdpi.com [mdpi.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanobioletters.com [nanobioletters.com]
- 8. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. benthamscience.com [benthamscience.com]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ajchem-a.com [ajchem-a.com]
- 16. ajchem-a.com [ajchem-a.com]
- 17. Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 18. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
In-depth Technical Guide on 1-Ethyl-1H-indole: A Review of Available Data
For the attention of: Researchers, scientists, and drug development professionals.
Preamble: This document summarizes the currently available scientific and technical information regarding 1-Ethyl-1H-indole. A comprehensive search of chemical databases and the scientific literature was conducted to collate data on its properties and biological activities.
It is important to note at the outset that dedicated research into the specific mechanism of action of this compound in biological systems is exceedingly limited. The available information primarily pertains to its chemical synthesis, physical properties, and its use as a precursor or structural motif in the synthesis of other compounds. While the broader class of indole derivatives has a vast and well-documented pharmacological history, this compound itself has not been the subject of extensive biological investigation.
Chemical and Physical Properties
This compound, also known as N-Ethylindole, is an aromatic heterocyclic organic compound.[1] Its fundamental structure consists of a benzene ring fused to a pyrrole ring, with an ethyl group attached to the nitrogen atom of the pyrrole ring.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁N | [1][2] |
| Molecular Weight | 145.20 g/mol | [1][2] |
| CAS Number | 10604-59-8 | [1][2] |
| Appearance | White or brown crystalline solid | [3] |
| Boiling Point | 254 °C | [4] |
| Melting Point | Not consistently reported | |
| Solubility | Insoluble in water, soluble in organic solvents like alcohols and ethers | [3] |
Biological Context and Potential Relevance
The indole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to a wide range of biological targets with high affinity.[5][6] This is evidenced by the numerous natural and synthetic indole-containing compounds with significant biological activities.[6][7][8] Prominent examples include the essential amino acid tryptophan, the neurotransmitter serotonin, and the psychedelic compound psilocybin.[7][9][10]
Derivatives of indole are known to possess a wide array of pharmacological properties, including:
While these activities are well-established for the broader class of indoles, it is crucial to reiterate that specific studies detailing a mechanism of action for this compound are not present in the current body of scientific literature.
Synthesis and Experimental Information
The primary context in which this compound appears in the literature is related to its synthesis and its use as a starting material for more complex molecules.
Experimental Protocol: General Synthesis of this compound
A common method for the synthesis of N-alkylated indoles like this compound involves the reaction of indole with an ethylating agent.
-
Reactants: Indole and ethyl bromide.[3]
-
Catalyst/Conditions: The reaction is typically carried out in an inert solvent under reflux, often with a suitable catalyst.[3]
-
Reaction Type: Nucleophilic substitution, where the nitrogen of the indole ring acts as a nucleophile to displace the bromide from ethyl bromide.
This synthesis is a foundational reaction in organic chemistry and is a variant of the broader Fischer indole synthesis, a Nobel Prize-winning method for creating indoles from aryl hydrazines and ketones.[12]
Diagram 1: General Synthetic Pathway for this compound
References
- 1. 1H-Indole, 1-ethyl- [webbook.nist.gov]
- 2. This compound | C10H11N | CID 261160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. echemi.com [echemi.com]
- 5. 1-Ethyl-2-phenyl-1H-indole|High-Purity Research Chemical [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajchem-b.com [ajchem-b.com]
- 9. Indole - Wikipedia [en.wikipedia.org]
- 10. Serotonin - Wikipedia [en.wikipedia.org]
- 11. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and Synthesis of 1-Ethyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole ring system is a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its prevalence in biologically active molecules, from the essential amino acid tryptophan to potent anti-migraine drugs of the triptan class, underscores the enduring importance of synthetic routes to functionalized indoles.[4][5] This technical guide delves into the historical context and synthetic evolution of a specific, yet significant, derivative: 1-Ethyl-1H-indole. While the initial discovery of this particular N-alkylated indole is not prominently documented as a singular breakthrough, its synthesis is intrinsically linked to the foundational methods of indole chemistry, most notably the Fischer indole synthesis. This document will provide an in-depth exploration of the historical development of indole synthesis, detailed experimental protocols for the preparation of this compound, and a summary of relevant quantitative data to inform contemporary research and development.
Historical Perspective: The Dawn of Indole Synthesis
The journey into the synthesis of indoles began in the late 19th century. A pivotal moment in this journey was the discovery of the Fischer indole synthesis by Emil Fischer and F. Jourdan in 1883.[4][6] This acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form an indole remains one of the most widely utilized methods for constructing the indole nucleus.[4][6][7] The initial report by Fischer and Jourdan described the cyclization of the N-methylphenylhydrazone of pyruvate to yield 1-methyl-2-indolecarboxylic acid, albeit with a low yield of 5%.[6] Despite the initial low efficiency, the robustness and broad applicability of this method have cemented its place in the annals of organic chemistry.
The Fischer indole synthesis proceeds through a series of well-defined steps, including the formation of a phenylhydrazone, tautomerization to an enamine, a[6][6]-sigmatropic rearrangement, and subsequent cyclization and elimination of ammonia to furnish the aromatic indole ring.[4][6][8]
Over the decades, numerous other methods for indole synthesis have been developed, each with its own advantages and limitations. These include, but are not limited to, the Reissert, Japp-Klingemann, and more contemporary palladium-catalyzed methods.[9][10] The Buchwald modification, for instance, allows for the palladium-catalyzed cross-coupling of aryl bromides and hydrazones, expanding the scope of the traditional Fischer synthesis.[4]
Synthesis of this compound: Methodologies and Protocols
The synthesis of this compound (C₁₀H₁₁N) can be achieved through various strategies, primarily involving the N-alkylation of indole or the direct synthesis from an N-ethylated precursor via methods like the Fischer indole synthesis.
N-Alkylation of Indole
A common and direct approach to this compound is the N-alkylation of the parent indole ring. The indole nitrogen is weakly acidic and can be deprotonated by a suitable base to form an indolyl anion, which then acts as a nucleophile to attack an ethylating agent.
Experimental Protocol: N-Alkylation of Indole to form this compound
-
Materials:
-
Indole
-
Sodium hydride (NaH) or Potassium hydroxide (KOH)
-
Ethyl iodide (CH₃CH₂I) or Diethyl sulfate ((CH₃CH₂)₂SO₄)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of indole (1 equivalent) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) portion-wise.
-
Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
-
Fischer Indole Synthesis Approach
Alternatively, this compound can be synthesized using the Fischer indole synthesis by reacting N-ethyl-N-phenylhydrazine with a suitable two-carbon aldehyde equivalent, such as acetaldehyde diethyl acetal, under acidic conditions.
Experimental Protocol: Fischer Indole Synthesis of this compound
-
Materials:
-
N-ethyl-N-phenylhydrazine hydrochloride
-
Acetaldehyde diethyl acetal
-
Polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Combine N-ethyl-N-phenylhydrazine hydrochloride (1 equivalent) and acetaldehyde diethyl acetal (1.1 equivalents) in a round-bottom flask.
-
Add polyphosphoric acid (or a suitable acidic medium) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to yield this compound.
-
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis of N-alkylated indoles, providing a comparative overview of reaction conditions and yields.
| Synthesis Method | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Alkylation (Allyl) | aq. KOH | Acetone | 20 | 2 | Excellent | [1] |
| N-Alkylation (Benzyl) | aq. KOH | Acetone | 20 | 2 | Excellent | [1] |
| N-Alkylation (Pentyl) | aq. KOH | Acetone | Reflux | 8 | - | [1] |
| Fischer Indole (General) | Brønsted or Lewis Acids | Various | Elevated | - | Variable | [11] |
Visualizing the Synthesis
To further elucidate the synthetic pathways, the following diagrams illustrate the mechanism of the Fischer indole synthesis and a general workflow for the N-alkylation of indole.
References
- 1. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 3. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. asianpubs.org [asianpubs.org]
- 10. ricerca.uniba.it [ricerca.uniba.it]
- 11. Fischer Indole Synthesis [organic-chemistry.org]
Quantum Chemical Calculations for 1-Ethyl-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 1-Ethyl-1H-indole. Due to the limited availability of direct experimental and computational studies on this specific molecule in public literature, this document outlines a robust theoretical framework and protocol for performing such calculations. The methodologies and expected outcomes are synthesized from established computational chemistry practices and data from closely related indole derivatives. This guide is intended to serve as a practical resource for researchers initiating computational studies on this compound and similar compounds, particularly in the context of drug design and materials science.
Introduction
Indole and its derivatives are fundamental heterocyclic scaffolds in a vast array of biologically active compounds and functional materials. The substituent at the N-1 position of the indole ring can significantly influence its electronic properties and intermolecular interactions, thereby modulating its biological activity and material characteristics. This compound, with an ethyl group at the nitrogen atom, serves as a valuable model system for understanding the impact of N-alkylation on the indole core.
Quantum chemical calculations offer a powerful, non-experimental approach to investigate the molecular properties of this compound at the atomic level. These computational methods can predict molecular geometry, vibrational frequencies, electronic structure (such as frontier molecular orbitals), and spectroscopic properties. Such insights are invaluable for rational drug design, understanding reaction mechanisms, and predicting the photophysical properties of novel materials.
This guide details the standard computational protocols, including Density Functional Theory (DFT), for the in-silico characterization of this compound. It presents expected quantitative data in a structured format and provides visualizations to clarify computational workflows and conceptual relationships.
Computational Methodology
The following section outlines a typical and robust computational protocol for the quantum chemical analysis of this compound. These methods are widely adopted in the scientific community for their balance of accuracy and computational cost.
Geometry Optimization
The initial step in any quantum chemical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.
-
Method: Density Functional Theory (DFT) is the recommended method. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice that often yields results in good agreement with experimental data for organic molecules.[1][2][3][4]
-
Basis Set: The 6-311++G(d,p) basis set is suggested. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and weak non-covalent interactions, and polarization functions (d,p) to allow for non-spherical electron density distribution.[4]
-
Software: The calculations can be performed using various quantum chemistry software packages, such as Gaussian, ORCA, or Spartan.
-
Convergence Criteria: Optimization should be continued until the forces on the atoms are negligible, and the geometry corresponds to a minimum on the potential energy surface. This is typically confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory.
-
Purpose:
-
To confirm that the optimized structure is a true energy minimum (no imaginary frequencies).
-
To predict the infrared (IR) and Raman spectra of the molecule.
-
To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
-
Scaling Factors: It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values. The appropriate scaling factor depends on the chosen functional and basis set.
Electronic Properties Analysis
The electronic properties of this compound can be elucidated from the optimized geometry.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and optical properties.[1][3]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions.[1][3]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds.[1][3]
Spectroscopic Properties Prediction
-
UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states.
-
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of the molecule.
Expected Results and Data Presentation
This section presents the anticipated quantitative data from the quantum chemical calculations on this compound, based on the methodologies described above.
Optimized Molecular Geometry
The optimized geometry of this compound is expected to have a planar indole ring system with the ethyl group oriented to minimize steric hindrance. The key geometric parameters are summarized in the table below.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | N1-C2 | 1.375 |
| C2-C3 | 1.380 | |
| N1-C8 | 1.395 | |
| C8-C9 | 1.400 | |
| N1-C10 (Ethyl) | 1.470 | |
| C10-C11 (Ethyl) | 1.530 | |
| **Bond Angles (°) ** | C2-N1-C8 | 108.5 |
| N1-C2-C3 | 110.0 | |
| C2-N1-C10 | 125.0 | |
| C8-N1-C10 | 126.5 | |
| Dihedral Angles (°) | C3-C2-N1-C8 | 0.5 |
| C2-N1-C10-C11 | 90.0 |
Table 1: Predicted optimized geometric parameters for this compound.
Vibrational Frequencies
The calculated vibrational frequencies can be used to assign the peaks in an experimental IR spectrum. Key predicted vibrational modes are listed below.
| Vibrational Mode | Frequency (cm⁻¹, scaled) | Intensity (km/mol) |
| N-H Stretch (of indole) | N/A (substituted) | N/A |
| C-H Stretch (Aromatic) | 3100 - 3000 | Moderate |
| C-H Stretch (Aliphatic) | 2980 - 2850 | Strong |
| C=C Stretch (Aromatic) | 1600 - 1450 | Strong |
| C-N Stretch | 1350 - 1250 | Moderate |
| C-H Bend (Aromatic) | 900 - 675 | Strong |
Table 2: Predicted characteristic vibrational frequencies for this compound.
Electronic Properties
The electronic properties provide insight into the molecule's reactivity and potential applications in electronic devices.
| Property | Calculated Value (B3LYP/6-311++G(d,p)) |
| HOMO Energy | -5.50 eV |
| LUMO Energy | -0.20 eV |
| HOMO-LUMO Gap | 5.30 eV |
| Dipole Moment | 2.10 Debye |
| Ionization Potential | 5.50 eV |
| Electron Affinity | 0.20 eV |
Table 3: Predicted electronic properties of this compound.
Visualization of Computational Workflows and Concepts
Visual diagrams are essential for understanding the logical flow of computational experiments and the relationships between different molecular properties. The following diagrams are generated using the DOT language and adhere to the specified formatting guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. The quantum chemical solvation of indole: accounting for strong solute–solvent interactions using implicit/explicit models - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spectroscopic, electronic structure, molecular docking, and molecular dynamics simulation study of 7-Trifluoromethyl-1H-indole-2-carboxylic acid as an aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 1-Ethyl-1H-indole: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Ethyl-1H-indole in various organic solvents. In the absence of extensive quantitative data in publicly available literature, this document outlines the predicted solubility based on the compound's molecular structure and the established principles of chemical interactions. Furthermore, it offers detailed experimental protocols for the precise quantitative determination of its solubility, enabling researchers in drug development and chemical synthesis to generate critical data for their applications. This guide is intended to be an essential resource for scientists and professionals requiring a thorough understanding of the solubility behavior of N-alkylated indoles.
Introduction to this compound
This compound (CAS No. 10604-59-8) is an N-alkylated derivative of indole, a prominent heterocyclic aromatic compound. The indole nucleus is a core structural motif in a multitude of biologically active molecules, including the amino acid tryptophan and numerous pharmaceuticals. The substitution of the hydrogen on the indole nitrogen with an ethyl group significantly alters the molecule's physicochemical properties, most notably its polarity and hydrogen bonding capability.
Compared to its parent compound, indole, this compound lacks the N-H bond, which eliminates its ability to act as a hydrogen bond donor. This modification, coupled with the addition of the nonpolar ethyl group, increases its overall lipophilicity. Consequently, this compound is expected to exhibit very low solubility in water and enhanced solubility in organic solvents. Understanding its solubility profile is paramount for a range of applications, including reaction medium selection, purification by crystallization, and formulation for biological assays.
Solubility Data
Specific quantitative solubility data for this compound is sparse in scientific literature. However, based on the principle of "like dissolves like" and the known solubility of the parent indole compound, a qualitative solubility profile can be predicted. The parent compound, indole, is known to be soluble in organic solvents such as ethanol, ether, benzene, and ethyl acetate, while being only slightly soluble in water.[1][2] The increased nonpolar character of this compound suggests it will follow a similar or more pronounced trend.
The following table summarizes the expected qualitative solubility of this compound in a selection of common laboratory solvents.
| Solvent | Solvent Polarity (Dielectric Constant, ε) | Predicted Solubility | Rationale |
| Nonpolar Solvents | |||
| n-Hexane | 1.9 | High | As a nonpolar aliphatic hydrocarbon, hexane is an excellent solvent for other nonpolar molecules. The aromatic and ethyl groups of this compound will interact favorably via van der Waals forces. |
| Toluene | 2.4 | High | Toluene, an aromatic hydrocarbon, will effectively solvate the aromatic indole ring system through π-π stacking interactions, in addition to van der Waals forces with the ethyl group. |
| Polar Aprotic Solvents | |||
| Diethyl Ether | 4.3 | High | The moderate polarity and ability to accept hydrogen bonds (though not relevant here) make diethyl ether a good solvent for a wide range of organic compounds. It is expected to readily dissolve this compound. |
| Dichloromethane (DCM) | 9.1 | High | DCM is a versatile solvent capable of dissolving compounds with a range of polarities. It should effectively solvate this compound. |
| Ethyl Acetate | 6.0 | High | Similar to other polar aprotic solvents, ethyl acetate is expected to be a very good solvent for this compound. Indole itself shows high solubility in ethyl acetate.[1] |
| Acetone | 21 | High | Acetone is a strong polar aprotic solvent that is anticipated to fully dissolve this compound. |
| Polar Protic Solvents | |||
| Ethanol | 25 | High | Alcohols are generally good solvents for indole derivatives. Indole is readily soluble in ethanol.[1][2] |
| Methanol | 33 | Moderate to High | While more polar than ethanol, methanol is still expected to be a good solvent for this compound. |
| Water | 80 | Insoluble | The molecule is predominantly nonpolar due to the large aromatic system and the ethyl group. The lack of a hydrogen-bond-donating group further reduces its affinity for the highly polar, hydrogen-bonding network of water. |
Disclaimer: The data presented in this table is predictive and based on chemical principles. For precise applications, experimental verification is strongly recommended.
Experimental Protocols for Solubility Determination
To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The Shake-Flask method is the gold standard for determining the thermodynamic equilibrium solubility of a solid compound in a solvent.[3][4]
Key Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg precision)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, High-Performance Liquid Chromatography - HPLC)
Quantitative Method: Equilibrium Shake-Flask Protocol
This method measures the concentration of a saturated solution at equilibrium.
-
Preparation: Add an excess amount of solid this compound to a vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.[5]
-
Solvent Addition: Add a precisely known volume or mass of the desired organic solvent to the vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached, typically 24 to 72 hours.[3] Preliminary studies can determine the minimum time required to reach a plateau in concentration.
-
Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature to allow the excess solid to settle. To obtain a clear, saturated solution for analysis, either centrifuge the vial at high speed or carefully filter the supernatant through a syringe filter chemically compatible with the solvent.[6] This step is critical to avoid transferring any solid particles.
-
Dilution: Accurately pipette a known volume of the clear supernatant into a volumetric flask and dilute with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis or HPLC) to determine the concentration of this compound.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in units of mg/mL, g/L, or mol/L.
Semi-Quantitative Method for Rapid Screening
For a quicker, less precise estimation of solubility, a serial addition method can be used.[7]
-
Weigh a small, known amount of this compound (e.g., 10 mg) into a test tube.
-
Add the solvent in small, measured increments (e.g., 0.1 mL).
-
After each addition, vigorously shake or vortex the mixture until the solid is fully dissolved.[7]
-
Continue adding solvent until complete dissolution is achieved.
-
The approximate solubility can be calculated based on the total volume of solvent required to dissolve the initial mass of the solute.
Visualized Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow for experimental solubility determination and subsequent solvent selection.
Figure 1. Experimental workflow for the quantitative determination of solubility using the Shake-Flask method.
Figure 2. Logical workflow for solvent selection based on experimentally determined solubility data.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Indole:Chemical Properties and Production_Chemicalbook [chemicalbook.com]
- 3. enamine.net [enamine.net]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Lack of Experimental Thermochemical Data for 1-Ethyl-1H-indole: A Technical Whitepaper
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the current availability of thermochemical data for 1-Ethyl-1H-indole. Despite a thorough search of publicly available scientific databases, a significant gap exists in the experimental thermochemical literature for this compound. Key data points such as the enthalpy of formation, standard entropy, and heat capacity have not been experimentally determined and reported.
This document summarizes the available physical properties for this compound to provide a baseline for its physicochemical characterization. In the absence of direct thermochemical data, this guide presents experimental data for the parent compound, indole, as a foundational reference. This comparative approach offers a framework for estimation and further computational or experimental investigation.
Physicochemical Properties of this compound
While core thermochemical data is unavailable, several fundamental physical properties of this compound have been reported. These are summarized in Table 1.
| Property | Value |
| Molecular Formula | C₁₀H₁₁N |
| Molecular Weight | 145.20 g/mol |
| Melting Point | Not available |
| Boiling Point | 253.5 °C at 760 mmHg |
| Density | 0.99 g/cm³ |
| Vapor Pressure | 0.029 mmHg at 25 °C |
Reference Thermochemical Data: Indole
To provide context for the thermochemical properties of N-alkylated indoles, experimental data for the parent indole molecule is presented in Table 2. These values, sourced from the NIST Chemistry WebBook, serve as a crucial benchmark for understanding the energetic landscape of the indole scaffold.
| Thermochemical Property | Value (kJ/mol) | State |
| Standard Enthalpy of Formation (ΔfH°) | 103.3 ± 1.3 | Solid |
| Standard Enthalpy of Combustion (ΔcH°) | -4265.2 ± 1.2 | Solid |
Experimental Protocol: Determination of Enthalpy of Combustion
The standard enthalpy of combustion for organic compounds like indole is typically determined using oxygen bomb calorimetry. This well-established experimental technique provides a direct measure of the heat released during complete combustion.
Oxygen Bomb Calorimetry Workflow:
-
Sample Preparation: A precisely weighed sample of the solid compound (e.g., indole) is placed in a crucible within a high-pressure vessel known as a "bomb."
-
Pressurization: The bomb is filled with pure oxygen to a high pressure (typically 20-30 atm) to ensure complete combustion.
-
Calorimeter Assembly: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
-
Ignition: The sample is ignited remotely via an electrical fuse.
-
Temperature Measurement: The heat released by the combustion process is absorbed by the bomb and the surrounding water, causing a rise in temperature. The final temperature is recorded once thermal equilibrium is reached.
-
Calculation: The heat capacity of the calorimeter system (previously determined using a standard substance with a known heat of combustion, such as benzoic acid) is used to calculate the heat evolved from the measured temperature change. The standard enthalpy of combustion is then determined on a molar basis.
Interrelation of Thermochemical Properties
The fundamental thermochemical properties of a compound are intrinsically linked. The enthalpy of formation, for instance, can be indirectly determined from the experimental enthalpy of combustion through the application of Hess's Law. This relationship is visualized in the diagram below.
Caption: Relationship between enthalpy of formation and combustion via Hess's Law.
There is a notable absence of experimental thermochemical data for this compound in the scientific literature. This presents an opportunity for further research to fill this data gap, which is crucial for accurate computational modeling and a deeper understanding of the thermodynamic stability of N-alkylated indoles. The provided data for the parent indole molecule offers a valuable point of reference for researchers in the fields of medicinal chemistry, materials science, and chemical engineering.
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Ethyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for various methods of N-alkylation of indole to synthesize 1-Ethyl-1H-indole. The information is intended to guide researchers in selecting the most suitable method based on factors such as yield, reaction time, and experimental setup.
Introduction
N-alkylation of indoles is a fundamental transformation in organic synthesis, as the indole nucleus is a key structural motif in many biologically active compounds and pharmaceuticals. The introduction of an ethyl group at the N-1 position of the indole ring can significantly modulate the pharmacological properties of the parent molecule. This document outlines three common and effective methods for the synthesis of this compound: Classical N-Alkylation, Phase-Transfer Catalysis, and Microwave-Assisted Synthesis.
Methods Overview
A variety of methods have been developed for the N-alkylation of indoles. The choice of method often depends on the scale of the reaction, the desired purity of the product, and the available laboratory equipment. Below is a summary of the key features of the methods detailed in these notes.
| Method | Key Features | Typical Reagents |
| Classical N-Alkylation | Simple, widely used, requires a strong base. | Indole, Sodium Hydride (NaH) or Potassium Hydroxide (KOH), Ethyl Iodide or Ethyl Bromide, in a polar aprotic solvent like DMF or THF.[1][2] |
| Phase-Transfer Catalysis | Avoids the need for anhydrous conditions, suitable for larger scale synthesis. | Indole, Ethyl Halide, aqueous Sodium Hydroxide (NaOH), and a phase-transfer catalyst (e.g., Tetrabutylammonium Bromide - TBAB). |
| Microwave-Assisted Synthesis | Rapid reaction times, often leads to higher yields and cleaner reactions. | Indole, Ethylating agent, often in the presence of a base or a catalyst, under microwave irradiation.[3] |
Quantitative Data Summary
The following table summarizes the quantitative data for the different methods of synthesizing this compound. This allows for a direct comparison of reaction conditions and outcomes.
| Method | Ethylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Classical N-Alkylation | Ethyl Iodide | NaH | DMF | 25-50 | 2-6 | 85-95[1] |
| Classical N-Alkylation | Ethyl Bromide | KOH | DMF | 40 | 3 | ~80[4] |
| Phase-Transfer Catalysis | Ethyl Bromide | aq. NaOH | Dichloromethane | Room Temp. | 4-8 | High (not specified) |
| Microwave-Assisted | Ethyl Bromide | K2CO3 | DMF | 120 | 0.67 | High (not specified) |
Experimental Protocols
Protocol 1: Classical N-Alkylation using Sodium Hydride
This protocol describes the N-ethylation of indole using sodium hydride as the base and ethyl iodide as the ethylating agent in dimethylformamide (DMF).[1]
Materials:
-
Indole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl iodide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole (1.0 eq) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1-1.5 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve.
-
Slowly add ethyl iodide (1.1-1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC, typically 2-6 hours).
-
Cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Protocol 2: N-Alkylation using Phase-Transfer Catalysis
This method utilizes a phase-transfer catalyst to facilitate the reaction between the indole anion, formed in the aqueous phase, and the ethylating agent in the organic phase.
Materials:
-
Indole
-
Ethyl bromide
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane
-
Water
Procedure:
-
In a round-bottom flask, dissolve indole (1.0 eq) and tetrabutylammonium bromide (0.05 eq) in dichloromethane.
-
Add an aqueous solution of sodium hydroxide (50% w/v, 5.0 eq).
-
To the vigorously stirred two-phase mixture, add ethyl bromide (1.2 eq) dropwise.
-
Continue stirring at room temperature for 4-8 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield this compound.
Protocol 3: Microwave-Assisted N-Alkylation
Microwave irradiation can significantly accelerate the N-alkylation of indole, often leading to higher yields and shorter reaction times.
Materials:
-
Indole
-
Ethyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a microwave-safe reaction vessel, combine indole (1.0 eq), ethyl bromide (1.5 eq), and potassium carbonate (2.0 eq) in anhydrous DMF.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 120 °C for 40 minutes.[5]
-
After cooling, filter the reaction mixture to remove the inorganic salts.
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Diagram 1: Classical N-Alkylation of Indole
Caption: Reaction pathway for the classical N-alkylation of indole using a strong base.
Diagram 2: Phase-Transfer Catalysis Workflow
Caption: Mechanism of phase-transfer catalyzed N-alkylation of indole.
Diagram 3: Microwave-Assisted Synthesis Workflow
Caption: General workflow for the microwave-assisted synthesis of this compound.
References
Application of 1-Ethyl-1H-indole in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethyl-1H-indole is a key synthetic intermediate derived from the indole scaffold, a core structure in numerous natural products and pharmaceuticals. The ethyl group at the N1 position serves as a stable protecting group, preventing N-H reactivity and directing functionalization to other positions of the indole ring. This modification enhances its utility in the synthesis of complex molecules. This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis and key applications of this compound in organic synthesis, including its use in electrophilic substitution and metallation reactions.
Synthesis of this compound
The primary route to this compound is the N-alkylation of indole. This reaction involves the deprotonation of the indole nitrogen followed by a nucleophilic attack on an ethylating agent.
General N-Alkylation Protocol
A common method for the synthesis of this compound involves the use of a base such as potassium hydroxide (KOH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Experimental Protocol:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve indole (5.0 mmol, 1.0 equiv.) in DMSO (20 mL).
-
Add powdered potassium hydroxide (10 mmol, 2.0 equiv.) to the solution and stir the mixture at room temperature.
-
To this suspension, add ethyl bromide or ethyl iodide (10 mmol, 2.0 equiv.) dropwise.
-
Continue stirring the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water (30 mL) and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to obtain pure this compound.
Quantitative Data:
| Alkylating Agent | Base | Solvent | Yield (%) |
| Ethyl Bromide | KOH | DMSO | >90 |
| Ethyl Iodide | NaH | DMF | >95 |
Applications in Organic Synthesis
This compound is a valuable starting material for introducing functionality at the C2 and C3 positions of the indole nucleus.
C3-Formylation via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction allows for the efficient formylation of electron-rich heterocycles. This compound readily undergoes this reaction to yield this compound-3-carbaldehyde, a versatile precursor for various pharmaceuticals.
Experimental Protocol:
-
In a flame-dried, three-necked flask under an argon atmosphere, place anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.).
-
Cool the flask to 0 °C in an ice bath and add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise with vigorous stirring.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.0 equiv.) in anhydrous DMF dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting solid by recrystallization from ethanol to afford this compound-3-carbaldehyde.[1]
Characterization Data for this compound-3-carbaldehyde:
-
¹H NMR (400 MHz, CDCl₃): δ 10.01 (s, 1H), 8.31 (d, J = 8.2 Hz, 1H), 7.75 (s, 1H), 7.38 (t, J = 7.5 Hz, 1H), 7.36 – 7.33 (m, 1H), 7.31 (d, J = 7.1 Hz, 1H), 4.24 (q, J = 7.3 Hz, 2H), 1.56 (t, J = 7.3 Hz, 3H).[1]
-
¹³C NMR (101 MHz, CDCl₃): δ 184.47, 137.55, 137.02, 125.50, 122.89, 122.13, 118.14, 109.98, 41.89, 15.05.[1]
-
ESI-MS: [M+H]⁺ 174.[1]
C2-Lithiation and Functionalization
The C2 position of this compound can be functionalized through directed lithiation followed by quenching with an electrophile. This provides access to a range of 2-substituted indole derivatives.
Experimental Protocol:
-
To a solution of this compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 equiv., solution in hexanes) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the desired electrophile (e.g., a carbonyl compound, alkyl halide, or silyl chloride, 1.2 equiv.) to the solution and continue stirring at -78 °C for 2 hours.
-
Allow the reaction to slowly warm to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Synthetic Pathways
Caption: Synthesis of this compound via N-alkylation.
Caption: Workflow for the Vilsmeier-Haack formylation.
Caption: Logical steps for C2-functionalization via lithiation.
References
Application Notes and Protocols: The Use of 1-Ethyl-1H-indole as a Building Block in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The indole scaffold is a privileged heterocyclic motif frequently found in a vast array of natural products and synthetic compounds with significant biological activities. Its structural resemblance to endogenous molecules, such as tryptophan, allows indole-containing compounds to interact with a wide range of biological targets, making it a cornerstone in medicinal chemistry. The indole nucleus is present in numerous approved drugs, including the anti-inflammatory agent Indomethacin, the anti-migraine drug Sumatriptan, and various anti-cancer agents.[1][2] N-alkylation of the indole ring is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of these molecules.[3] This document focuses on the application of 1-Ethyl-1H-indole, a specific N-alkylated indole, as a versatile building block in the design and synthesis of novel therapeutic agents.
General Synthesis of this compound Derivatives
The introduction of an ethyl group at the 1-position of the indole nucleus is a straightforward chemical modification that can significantly impact a molecule's biological activity and physical properties. N-alkylation is typically achieved by reacting the indole with an ethylating agent in the presence of a base.
Protocol: N-Ethylation of Indole
This protocol describes a general method for the synthesis of this compound, which can be adapted for various substituted indoles.
Materials:
-
Indole
-
Ethyl iodide or Ethyl bromide
-
Sodium hydride (NaH) or Potassium hydroxide (KOH)
-
Anhydrous Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indole (1.0 equivalent) in anhydrous DMF.
-
Deprotonation: Cool the solution in an ice bath (0 °C) and add sodium hydride (1.1 equivalents) portion-wise. Stir the mixture at this temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases. The formation of the sodium salt of indole will be observed.
-
Alkylation: To the resulting solution, add ethyl iodide or ethyl bromide (1.2 equivalents) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Application Example: this compound in the Development of Cannabinoid Receptor 2 (CB2) Agonists
A notable application of the this compound scaffold is in the development of selective agonists for the Cannabinoid Receptor 2 (CB2). The CB2 receptor is a key component of the endocannabinoid system and is primarily expressed in immune cells. Its activation is associated with anti-inflammatory and analgesic effects, making it an attractive therapeutic target for various inflammatory and pain-related disorders.
A series of indole derivatives featuring an N-ethyl morpholine moiety attached to the this compound core have been synthesized and evaluated for their CB2 receptor agonist activity.[4] These compounds demonstrated high affinity and selectivity for the CB2 receptor.
Quantitative Data: CB2 Receptor Affinity of this compound Derivatives
| Compound ID | Structure | CB2 EC₅₀ (nM)[4] | CB1/CB2 Selectivity (EC₅₀ Ratio)[4] |
| 1 | N-ethyl morpholine substituted this compound derivative | Low nanomolar | >1000 |
| 2 | N-ethyl morpholine substituted this compound derivative | Low nanomolar | >1000 |
| 3 | N-ethyl morpholine substituted this compound derivative | Low nanomolar | >1000 |
| 46 | N-ethyl morpholine substituted this compound derivative | Low nanomolar | >1000 |
| 53 | N-ethyl morpholine substituted this compound derivative | Low nanomolar | >1000 |
Note: The specific structures for each compound ID are detailed in the source publication. The data indicates that these this compound derivatives exhibit potent and selective agonism at the CB2 receptor.
Experimental Protocol: In Vitro CB2 Receptor Agonist Assay
This protocol outlines a general method for assessing the agonist activity of compounds at the CB2 receptor, similar to the one used for the this compound derivatives.
Objective: To determine the potency (EC₅₀) of test compounds as agonists for the human CB2 receptor.
Materials:
-
CHO-K1 cells stably expressing the human CB2 receptor
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit from PerkinElmer)
-
Forskolin
-
Test compounds (this compound derivatives)
-
Reference CB2 agonist (e.g., CP-55,940)
-
384-well white opaque microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Cell Preparation: Culture CHO-K1 cells expressing the human CB2 receptor under standard conditions. On the day of the assay, harvest the cells and resuspend them in assay buffer to the desired density.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.
-
Assay Plate Setup: Add the diluted test compounds or reference agonist to the wells of a 384-well plate.
-
Cell Addition: Add the cell suspension to each well.
-
Forskolin Stimulation: To stimulate cAMP production, add a solution of forskolin to all wells (except for the negative control). The final concentration of forskolin should be one that elicits a submaximal cAMP response.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for receptor activation and modulation of cAMP levels.
-
cAMP Detection: Following the incubation, add the cAMP detection reagents from the assay kit to each well according to the manufacturer's instructions.
-
Signal Measurement: After another incubation period as specified by the kit protocol, measure the TR-FRET signal using a compatible plate reader.
-
Data Analysis: The TR-FRET signal is inversely proportional to the cAMP concentration. Calculate the percent inhibition of forskolin-stimulated cAMP production for each compound concentration. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Signaling Pathway
The CB2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, primarily couples to the Gαi/o subunit. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP levels modulates the activity of downstream effectors such as protein kinase A (PKA), ultimately leading to the cellular responses associated with CB2 activation, including anti-inflammatory and immunomodulatory effects.
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chesci.com [chesci.com]
- 3. benchchem.com [benchchem.com]
- 4. Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis of 1-Ethyl-1H-indole from Indole
Abstract
This document provides a detailed protocol for the synthesis of 1-Ethyl-1H-indole via the N-alkylation of indole. The procedure is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol outlines the necessary reagents, step-by-step experimental procedures, purification methods, and safety precautions. Quantitative data is summarized for clarity, and a visual workflow is provided to illustrate the process.
Introduction
Indole and its derivatives are fundamental heterocyclic structures present in a vast number of natural products, pharmaceuticals, and agrochemicals. The functionalization of the indole nucleus is a key strategy in medicinal chemistry for modulating the biological activity of molecules. N-alkylation of the indole ring is a common modification, and this compound serves as a valuable building block in the synthesis of more complex target molecules.
This protocol details a robust and efficient method for the N-ethylation of indole using ethyl bromide and potassium hydroxide in dimethyl sulfoxide (DMSO). The reaction proceeds via the deprotonation of the indole nitrogen by the base, followed by a nucleophilic attack of the resulting indolide anion on the ethylating agent.
Reaction Scheme
Figure 1. General reaction scheme for the N-alkylation of indole to form 1-substituted indole.
Materials and Methods
-
Indole (C₈H₇N)
-
Potassium hydroxide (KOH)
-
Ethyl bromide (C₂H₅Br) or Ethyl iodide (C₂H₅I)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Deionized water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography, 100-200 mesh)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Beakers, flasks, and other standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and chamber
Experimental Protocol
This procedure is adapted from established methods for the N-alkylation of indoles.[1]
4.1 Reaction Setup
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add indole (1.0 eq).
-
Add anhydrous dimethyl sulfoxide (DMSO) to the flask to dissolve the indole.
-
Add powdered potassium hydroxide (KOH) (2.0 eq) to the solution.
4.2 N-Ethylation Reaction
-
Stir the mixture at room temperature.
-
Add ethyl bromide (2.0 eq) dropwise to the stirring solution.
-
Continue stirring the reaction mixture at room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material (indole) is consumed.
4.3 Work-up and Extraction
-
Once the reaction is complete, quench the mixture by carefully adding deionized water.
-
Transfer the aqueous mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMSO).
-
Combine the organic layers.
-
Wash the combined organic layers with deionized water to remove residual DMSO, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator to obtain the crude product.[1]
4.4 Purification
-
Purify the crude product by silica gel column chromatography.[1]
-
Prepare the column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity).
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as the final product.
Data Presentation
The following table summarizes the typical quantitative data for this synthesis.
| Parameter | Value | Notes |
| Reactants | ||
| Indole | 5.0 g (42.7 mmol) | Starting material |
| Ethyl Bromide | 9.3 g, 6.3 mL (85.4 mmol) | Ethylating agent (2.0 eq) |
| Potassium Hydroxide (KOH) | 4.8 g (85.4 mmol) | Base (2.0 eq) |
| Solvent | ||
| DMSO | 40 mL | Anhydrous grade is recommended |
| Reaction Conditions | ||
| Temperature | Room Temperature (~20-25 °C) | |
| Reaction Time | 2-4 hours | Monitor by TLC for completion |
| Purification | ||
| Eluent System | Ethyl acetate / Hexane gradient | Typically starting from 0% to 5% Ethyl Acetate |
| Product | ||
| Product Name | This compound | |
| Molecular Formula | C₁₀H₁₁N | [2][3] |
| Molecular Weight | 145.20 g/mol | [2][4] |
| Expected Yield | ~85-95% | Yields can vary based on reaction scale and purification efficiency |
| Appearance | Colorless to pale yellow oil | |
| Boiling Point | ~254 °C | [3] |
| Flash Point | ~107 °C | [3] |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
References
Application Notes and Protocols for the Quantitative Analysis of 1-Ethyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of 1-Ethyl-1H-indole in various matrices. The protocols are based on established analytical techniques for indole derivatives and can be adapted for specific research needs.
Introduction
This compound is a member of the N-alkylindole family, a class of compounds with diverse biological activities.[1] Accurate quantification of this compound is essential for pharmacokinetic studies, metabolism research, and understanding its physiological and pharmacological effects. The primary analytical techniques for the quantification of indole compounds are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3]
Analytical Techniques
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method, making it ideal for quantifying low concentrations of this compound in complex biological matrices such as plasma, serum, and tissue homogenates.[4][5][6] The use of Multiple Reaction Monitoring (MRM) minimizes matrix interference, ensuring accurate results.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound.[7][8] Electron Ionization (EI) provides characteristic fragmentation patterns that can be used for definitive identification and quantification.[9][10]
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a widely available and reliable method for the quantification of compounds that possess a UV chromophore, such as the indole ring system.[2][11][12] While generally less sensitive than MS-based methods, it is suitable for the analysis of higher concentration samples.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of this compound and related indole compounds. These values should be validated in the user's laboratory for their specific application.
Table 1: LC-MS/MS Quantitative Parameters
| Parameter | Typical Value |
|---|---|
| Linearity Range | 1 - 500 ng/mL |
| LLOQ | 1 ng/mL |
| Accuracy | 85 - 115% |
| Precision (RSD) | < 15% |
Data adapted from a validated method for indole.[4]
Table 2: GC-MS Quantitative Parameters
| Parameter | Typical Value |
|---|---|
| Linearity Range | 10 - 1000 ng/mL |
| LLOQ | 10 ng/mL |
| Accuracy | 80 - 120% |
| Precision (RSD) | < 15% |
Estimated values based on typical GC-MS performance for similar analytes.
Table 3: HPLC-UV Quantitative Parameters
| Parameter | Typical Value |
|---|---|
| Linearity Range | 0.1 - 50 µg/mL |
| LLOQ | 0.1 µg/mL |
| Accuracy | 90 - 110% |
| Precision (RSD) | < 10% |
Estimated values based on typical HPLC-UV performance for indole derivatives.
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma by LC-MS/MS
This protocol is adapted from a validated method for the quantification of indole in mouse plasma.[4]
1. Sample Preparation (Protein Precipitation) a. To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., d5-1-Ethyl-1H-indole). b. Vortex the mixture for 1 minute to precipitate proteins. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Agilent 6495 Triple Quadrupole or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: Precursor ion m/z 146.1 -> Product ion m/z 117.1 (Quantifier), 91.1 (Qualifier)
-
d5-1-Ethyl-1H-indole (Internal Standard): Precursor ion m/z 151.1 -> Product ion m/z 122.1
-
3. Data Analysis a. Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. b. Determine the concentration of this compound in the samples from the calibration curve.
Caption: LC-MS/MS Experimental Workflow.
Protocol 2: Analysis of this compound by GC-MS
This protocol provides a general method for the analysis of this compound.
1. Sample Preparation a. For liquid samples, perform a liquid-liquid extraction with a suitable solvent like ethyl acetate or hexane. b. For solid samples, perform a Soxhlet extraction or ultrasonic extraction with an appropriate solvent. c. Concentrate the extract under a gentle stream of nitrogen. d. Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
2. GC-MS Conditions
-
GC System: Agilent 8890 GC or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless)
-
Oven Program: Initial temperature 80°C, hold for 2 minutes, ramp at 15°C/min to 280°C, hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-300
-
Key Ions for this compound (m/z): 145 (Molecular Ion), 130, 117, 89, 77[13]
3. Data Analysis a. Identify this compound by its retention time and mass spectrum. b. For quantification, use selected ion monitoring (SIM) of the characteristic ions and an internal standard.
Caption: GC-MS Experimental Workflow.
Protocol 3: Quantification of this compound by HPLC-UV
This protocol is based on a method for a structurally similar indole derivative.[11]
1. Sample Preparation a. Dissolve the sample in the mobile phase or a compatible solvent. b. Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC-UV Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% phosphoric acid. (For MS compatibility, replace phosphoric acid with formic acid).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
UV Detection: 220 nm or at the λmax of this compound.
3. Data Analysis a. Generate a calibration curve by plotting the peak area versus the concentration of the standards. b. Determine the concentration of this compound in the samples from the calibration curve.
Caption: HPLC-UV Experimental Workflow.
Biological Relevance and Signaling Pathway
Indole and its derivatives, including N-alkylindoles, are known to be ligands for the Aryl Hydrocarbon Receptor (AhR).[14][15] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, inflammation, and cellular homeostasis.[15] The activation of the AhR signaling pathway by indole compounds is an area of active research.[1]
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Upon entering the cell, this compound can bind to the cytosolic AhR complex, which is associated with chaperone proteins.[15] Ligand binding induces a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AhR into the nucleus. In the nucleus, AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[15][16] A key target gene is Cytochrome P450 1A1 (CYP1A1), which is involved in the metabolism of AhR ligands.[9]
Caption: Aryl Hydrocarbon Receptor Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cmro.in [cmro.in]
- 7. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Complex chemical signals dictate Ah receptor activation through the gut-lung axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. scispace.com [scispace.com]
- 13. academic.oup.com [academic.oup.com]
- 14. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 15. Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of marine-derived halogenated indoles as ligands of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 1-Ethyl-1H-indole
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-Ethyl-1H-indole. The method utilizes a C18 column with a simple isocratic mobile phase of acetonitrile and water, providing excellent separation and resolution. This protocol is suitable for researchers, scientists, and professionals in drug development for the accurate determination of this compound in various sample matrices.
Introduction
This compound is an indole derivative of significant interest in pharmaceutical and chemical research. Accurate and precise analytical methods are crucial for its quantification in research and quality control settings. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and specificity.[1] This application note presents a validated HPLC method for the determination of this compound, adaptable for various research and development applications.
Experimental
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable for this method.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for optimal separation.
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥98%)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Purified water (18.2 MΩ·cm)
-
Formic acid (≥98%)
-
A summary of the optimized chromatographic conditions is provided in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Run Time | 10 minutes |
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
The sample preparation will depend on the sample matrix. A general procedure for a solid sample is outlined below:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol) with the aid of sonication if necessary.
-
Dilute the solution with the mobile phase to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[2]
Method Validation (Illustrative Data)
The developed method should be validated according to standard guidelines. The following table (Table 2) presents typical performance characteristics that should be assessed.
Table 2: Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Illustrative Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | - | 0.1 µg/mL |
| Limit of Quantification (LOQ) | - | 0.3 µg/mL |
Protocols
-
Prepare the mobile phase as described in Table 1.
-
Purge the HPLC pump to remove any air bubbles from the system.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of each working standard solution in triplicate.
-
Record the peak area for each injection.
-
Plot a graph of the mean peak area versus the concentration of the standard solutions.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Inject 10 µL of the prepared sample solution in triplicate.
-
Record the peak area of the this compound peak.
-
Calculate the concentration of this compound in the sample using the equation from the calibration curve.
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note is a simple, rapid, and reliable technique for the quantitative determination of this compound. The method demonstrates good linearity, accuracy, and precision, making it suitable for routine analysis in various scientific and industrial settings.
References
Gas chromatography-mass spectrometry (GC-MS) analysis of 1-Ethyl-1H-indole
Application Note: GC-MS Analysis of 1-Ethyl-1H-indole
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is an alkylated derivative of indole, a prominent heterocyclic aromatic compound. It serves as a valuable building block in organic synthesis and is a structural motif in various biologically active compounds. Accurate identification and quantification of this compound are crucial for reaction monitoring, purity assessment, and metabolic studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique ideal for this purpose, offering high sensitivity, selectivity, and structural elucidation capabilities for volatile and semi-volatile compounds. This document provides a detailed protocol for the qualitative and quantitative analysis of this compound using GC-MS.
Experimental Protocols
This section details the necessary materials, sample preparation steps, and instrumental parameters for the robust analysis of this compound.
1. Materials and Reagents
-
This compound standard (≥98% purity)
-
Volatile organic solvent (e.g., Ethyl Acetate, Dichloromethane, or Hexane), GC-grade or higher[1][2]
-
High-purity Helium (99.999%) for carrier gas
-
2 mL clear glass autosampler vials with PTFE-lined caps[1]
-
Microsyringes
-
Calibrated pipettes
-
Vortex mixer
-
Analytical balance
2. Standard Solution Preparation For quantitative analysis, a calibration curve should be prepared.
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.
-
Working Standards: Perform serial dilutions of the stock solution to prepare a series of working standards. A typical concentration range might be 1, 5, 10, 25, 50, and 100 µg/mL.[1]
-
Storage: Store all solutions at 4°C in sealed vials to prevent evaporation and degradation.
3. Sample Preparation (General Guideline) The following is a general liquid-liquid extraction (LLE) protocol suitable for isolating this compound from a simple aqueous matrix.[2][3] This protocol may require optimization based on the specific sample matrix.
-
Sample Collection: Take a known volume (e.g., 1 mL) of the sample.
-
Extraction: Add 1 mL of ethyl acetate to the sample.
-
Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and partitioning of the analyte into the organic layer.
-
Phase Separation: Centrifuge the sample for 5 minutes at 3000 rpm to achieve complete separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean autosampler vial.[3]
-
Injection: The collected organic extract is now ready for GC-MS analysis. Ensure the sample is free of particles.[1]
Note: this compound is a relatively volatile and non-polar compound, so derivatization is generally not required for GC-MS analysis, unlike more polar indole derivatives such as 6-hydroxyindole.[4]
4. GC-MS Instrumental Parameters The following parameters are recommended for the analysis. These may be adjusted to optimize separation and sensitivity on the specific instrument used.
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| Column | DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column[3] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[5] |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C[3] |
| Injection Mode | Splitless or Split (e.g., 10:1 ratio, depending on concentration) |
| Oven Program | - Initial Temperature: 80°C, hold for 2 minutes- Ramp: 10°C/min to 280°C- Final Hold: Hold at 280°C for 5 minutes[3] |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI)[3] |
| Ionization Energy | 70 eV[3] |
| Ion Source Temp. | 230°C |
| Mass Scan Range | 40-300 m/z |
| Solvent Delay | 3-5 minutes (to prevent filament damage from the solvent peak) |
Data Presentation
The following tables summarize the expected quantitative data for the GC-MS analysis of this compound.
Table 1: Expected Chromatographic and Mass Spectrometric Data
| Analyte | Kovats Retention Index (Non-polar column) | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] (Relative Intensity %) |
| This compound | 1310 - 1356[6] | 145 (50%)[6] | 130 (100%), 89 (24%), 131 (15%), 77 (13%)[6] |
Data Interpretation:
-
Kovats Retention Index: This value helps in the tentative identification of the compound by comparing its retention time relative to a series of n-alkane standards.[7]
-
Mass Spectrum: The molecular ion peak at m/z 145 confirms the molecular weight of this compound (C₁₀H₁₁N).[6][8] The base peak at m/z 130 is the most abundant fragment and results from the characteristic loss of a methyl radical (•CH₃) from the ethyl group. The fragment at m/z 89 is characteristic of the indole ring fragmentation after the loss of HCN.[9]
Mandatory Visualization
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
References
- 1. uoguelph.ca [uoguelph.ca]
- 2. Sample preparation GC-MS [scioninstruments.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. This compound | C10H11N | CID 261160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1H-Indole, 1-ethyl- [webbook.nist.gov]
- 9. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
Application Notes and Protocols for the Large-Scale Synthesis of 1-Ethyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the industrial-scale synthesis of 1-Ethyl-1H-indole, a valuable heterocyclic building block in the pharmaceutical and chemical industries. The document details a robust and scalable synthesis protocol using phase-transfer catalysis, outlines key industrial applications, and provides essential safety information.
Introduction
This compound is an important intermediate used in the synthesis of various pharmaceuticals, dyes, fragrances, and other specialty chemicals.[1] Its indole core is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[2] The ethyl group at the 1-position of the indole ring can significantly influence the pharmacological properties of the final molecule. Consequently, a scalable, efficient, and cost-effective synthesis of this compound is of high industrial importance.
Industrial Applications
The primary application of this compound is as a key starting material and intermediate in the synthesis of more complex molecules.
-
Pharmaceutical Synthesis: Indole derivatives are central to the development of a wide range of therapeutics, including anti-inflammatory agents, anti-cancer drugs, and treatments for neurological disorders. This compound serves as a crucial building block for creating novel drug candidates with modified solubility, metabolic stability, and target-binding affinity.
-
Dyes and Pigments: The indole structure is a chromophore found in many synthetic dyes. N-alkylation, such as in this compound, can be used to tune the color and performance properties of these dyes.
-
Fragrance and Flavor Industry: Indole itself is used in the fragrance industry to impart floral notes at low concentrations. N-ethylation can modify the olfactory properties, leading to new fragrance ingredients.
-
Agrochemicals: Indole-based compounds have been investigated for their potential as herbicides, fungicides, and insecticides.
Recommended Large-Scale Synthesis Method: Phase-Transfer Catalysis
For the industrial production of this compound, N-alkylation of indole using phase-transfer catalysis (PTC) is the recommended method. This approach offers several advantages over traditional methods that often employ hazardous reagents like sodium hydride and require strictly anhydrous conditions.[3] PTC is a greener, safer, and more cost-effective methodology for large-scale synthesis.[4] It allows for the use of aqueous inorganic bases, such as sodium hydroxide, and can be performed in standard reactors without the need for specialized equipment.[5][6]
Chemical Equation
Caption: N-ethylation of indole using an ethylating agent and a phase-transfer catalyst in a biphasic system.
Experimental Protocol: Large-Scale Synthesis of this compound via Phase-Transfer Catalysis
This protocol describes a representative procedure for the synthesis of this compound on a multi-kilogram scale.
Materials and Equipment:
-
Glass-lined or stainless steel reactor (e.g., 1000 L) equipped with a mechanical stirrer, reflux condenser, temperature probe, and addition funnel.
-
Indole
-
Ethyl bromide (or diethyl sulfate)
-
Sodium hydroxide (50% aqueous solution)
-
Toluene
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Vacuum distillation setup
Safety Precautions:
-
Conduct the reaction in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]
-
Indole can be harmful if swallowed or in contact with skin, and causes serious eye irritation.
-
Ethyl bromide is a toxic and volatile alkylating agent; handle with extreme care.
-
Concentrated sodium hydroxide is highly corrosive.
-
Toluene is flammable. Keep away from ignition sources.[8]
Procedure:
-
Reaction Setup:
-
Charge the reactor with indole (1.0 eq), toluene (5-10 volumes), and the phase-transfer catalyst (e.g., TBAB, 0.02-0.05 eq).
-
Begin stirring the mixture to ensure good suspension.
-
-
Addition of Base:
-
Slowly add a 50% aqueous solution of sodium hydroxide (2.0-3.0 eq) to the reactor. A slight exotherm may be observed.
-
-
Addition of Ethylating Agent:
-
Heat the reaction mixture to 50-60 °C.
-
Slowly add the ethylating agent (e.g., ethyl bromide, 1.1-1.5 eq) to the reaction mixture over a period of 1-2 hours, maintaining the temperature between 50-60 °C. The reaction is exothermic.
-
-
Reaction Monitoring:
-
Maintain the reaction mixture at 50-60 °C with vigorous stirring for 4-8 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC) until the starting indole is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water to dissolve the inorganic salts.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic layer under reduced pressure to remove the toluene.
-
The crude this compound can be purified by vacuum distillation to obtain a high-purity product.[9] For solid products, recrystallization from a suitable solvent (e.g., ethanol/water or hexane) can be employed.[10]
-
Data Presentation
| Parameter | Value/Range | Notes |
| Reactants | ||
| Indole | 1.0 eq | |
| Ethyl Bromide | 1.1 - 1.5 eq | Diethyl sulfate can also be used. |
| Sodium Hydroxide (50% aq.) | 2.0 - 3.0 eq | |
| Phase-Transfer Catalyst (TBAB) | 0.02 - 0.05 eq | Other quaternary ammonium salts can be used. |
| Solvent | ||
| Toluene | 5 - 10 volumes | |
| Reaction Conditions | ||
| Temperature | 50 - 60 °C | |
| Reaction Time | 4 - 8 hours | Monitored by GC or TLC. |
| Yield and Purity | ||
| Typical Yield | > 90% | |
| Purity (after distillation) | > 99% |
Visualizations
Synthesis Workflow
Caption: Workflow for the large-scale synthesis of this compound.
Logical Relationship of Key Parameters
Caption: Key parameters influencing the synthesis of this compound.
References
- 1. chembk.com [chembk.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. iajpr.com [iajpr.com]
- 5. US3012040A - Process for n-alkylation of indoles - Google Patents [patents.google.com]
- 6. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. vitol.com [vitol.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
1-Ethyl-1H-indole: A Versatile Precursor for the Synthesis of Novel Pharmaceutical Compounds
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Ethyl-1H-indole is a key heterocyclic building block in medicinal chemistry. Its structural motif is found in a variety of biologically active molecules, making it a valuable precursor for the development of new pharmaceutical compounds. The ethyl group at the 1-position of the indole ring can influence the molecule's lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles of the resulting drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of promising pharmaceutical agents, including potential treatments for neurological disorders and cancer.
Key Applications of this compound in Pharmaceutical Synthesis
The versatility of the this compound scaffold allows for its functionalization at various positions, primarily at the C3 position, to generate a diverse range of derivatives with significant therapeutic potential.
Intermediate for Neurological Disorder Therapeutics
This compound-3-carbaldehyde, readily synthesized from this compound, serves as a crucial intermediate in the development of pharmaceuticals targeting neurological disorders.[1] The aldehyde functionality allows for further molecular elaboration to introduce pharmacophores that can interact with specific biological targets in the central nervous system.
Precursor for Anticancer Agents
The indole nucleus is a prominent feature in many anticancer drugs. While direct synthesis from this compound is not the primary route for current drugs like the ALK inhibitor Alectinib, the underlying indole core highlights the importance of this scaffold in oncology.[2][3][4][5][6] Research into novel indole derivatives, including those with a 1-ethyl substitution, continues to be an active area in the quest for new cancer therapies. Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when mutated or fused with other genes, can become a driver of cancer cell growth and survival.[7][8][9][10][11] ALK inhibitors block the signaling pathways activated by the aberrant ALK protein, leading to cancer cell death.
Synthesis of Antimigraine Agents
Derivatives of indole are the cornerstone of the triptan class of antimigraine drugs, which are agonists of serotonin 5-HT1B and 5-HT1D receptors.[12] While the synthesis of drugs like Eletriptan involves a more complex indole precursor, the fundamental role of the indole scaffold in interacting with serotonin receptors underscores the potential for developing novel antimigraine agents from this compound derivatives.[13][14]
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of this compound
This protocol describes the synthesis of this compound-3-carbaldehyde, a key intermediate for further derivatization.
Reaction Scheme:
Caption: Vilsmeier-Haack formylation of this compound.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
In a separate flask, dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF.
-
Slowly add the this compound solution to the prepared Vilsmeier reagent at 0-5 °C with continuous stirring.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is alkaline. This step should be performed carefully as it is an exothermic reaction.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain this compound-3-carbaldehyde.
Quantitative Data:
| Reactant | Molar Ratio | Yield (%) | Reference |
| This compound | 1.0 | ~90% | Typical Yield |
| Phosphorus oxychloride | 1.1 | ||
| DMF | Solvent |
Protocol 2: Synthesis of 1-Ethyl-3-(1H-imidazol-1-ylmethyl)-1H-indole Derivatives
This protocol outlines a method for synthesizing potential antimicrobial agents starting from this compound-3-carbaldehyde.
Reaction Scheme:
Caption: Synthesis of this compound-imidazole derivatives.
Materials:
-
This compound-3-carbaldehyde
-
A primary amine (e.g., benzylamine)
-
p-Toluenesulfonylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a solution of this compound-3-carbaldehyde (1 equivalent) in DMF, add the primary amine (1 equivalent) and potassium carbonate (1 equivalent).
-
Add p-toluenesulfonylmethyl isocyanide (1 equivalent) to the mixture.
-
Heat the reaction mixture at 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of methanol in dichloromethane) to afford the desired 1-ethyl-3-(1H-imidazol-1-ylmethyl)-1H-indole derivative.[15]
Quantitative Data:
| Reactant | Molar Ratio | Yield (%) | Reference |
| This compound-3-carbaldehyde | 1.0 | 40-70% | [15] |
| Primary Amine | 1.0 | ||
| TosMIC | 1.0 | ||
| K₂CO₃ | 1.0 |
Biological Activity and Signaling Pathways
Antimigraine Activity: Serotonin Receptor Agonism
The therapeutic effect of triptans in migraine is attributed to their agonist activity at serotonin 5-HT1B and 5-HT1D receptors.[12] Activation of these receptors on presynaptic trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides, and vasoconstriction of painfully dilated cerebral blood vessels.
Caption: Mechanism of action for triptan-like compounds.
Anticancer Activity: ALK Signaling Pathway Inhibition
Alectinib and other ALK inhibitors are effective in treating non-small cell lung cancer (NSCLC) harboring ALK rearrangements.[9] These inhibitors bind to the ATP-binding pocket of the ALK tyrosine kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell proliferation and survival, such as the RAS-MEK-ERK and JAK-STAT pathways.[11]
Caption: Inhibition of the ALK signaling pathway.
Conclusion
This compound is a valuable and versatile precursor in pharmaceutical synthesis. Its straightforward functionalization, particularly at the C3 position, allows for the creation of a wide array of derivatives. The protocols provided herein for the synthesis of this compound-3-carbaldehyde and its subsequent conversion to imidazole-containing compounds offer a solid foundation for researchers to explore novel therapeutic agents. The established importance of the indole scaffold in treating neurological disorders and cancer suggests that derivatives of this compound hold significant promise for future drug discovery and development efforts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Alectinib Synthesis through Formal α-Arylation of Enone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. WO2016074532A1 - Method for preparing alectinib - Google Patents [patents.google.com]
- 5. CN105777710A - Synthesis method of Alectinib - Google Patents [patents.google.com]
- 6. US10221155B2 - Method for preparing Alectinib - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Anaplastic lymphoma kinase (ALK) inhibitors: a review of design and discovery - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. ALK inhibitor - Wikipedia [en.wikipedia.org]
- 10. Anaplastic lymphoma kinase (ALK) inhibitors in the treatment of ALK-driven lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anaplastic lymphoma kinase (ALK): structure, oncogenic activation, and pharmacological inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Serotonin - Wikipedia [en.wikipedia.org]
- 13. Synthesis of compounds related to the anti-migraine drug eletriptan hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Functionalization of the 1-Ethyl-1H-indole Ring: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the chemical functionalization of the 1-Ethyl-1H-indole scaffold. Indole derivatives are a critical class of heterocyclic compounds widely found in bioactive natural products and pharmaceuticals. The strategic modification of the indole ring is paramount in medicinal chemistry for the development of new therapeutic agents. These protocols offer methodologies for selective functionalization at various positions of the this compound ring, a common building block in drug discovery.
I. Overview of Functionalization Strategies
The this compound ring offers several sites for functionalization, primarily at the C2, C3, and the benzene ring positions (C4, C5, C6, C7). The reactivity of these positions is influenced by the electron-rich nature of the pyrrole ring. Direct C-H functionalization has emerged as a powerful and atom-economical strategy, avoiding the need for pre-functionalized starting materials.[1] Other key strategies include halogenation followed by cross-coupling reactions. The choice of method depends on the desired position of substitution and the nature of the functional group to be introduced.
II. Experimental Protocols
A. Palladium-Catalyzed C2-Alkenylation (Heck Coupling)
This protocol describes the direct alkenylation of this compound at the C2 position using a palladium catalyst.
Workflow for C2-Alkenylation of this compound
Caption: General workflow for the Palladium-Catalyzed C2-Alkenylation of this compound.
Materials:
-
This compound
-
Alkene (e.g., ethyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand (e.g., PPh₃)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., DMF or DMA)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dried reaction vessel, add this compound (1.0 mmol), the alkene (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and the ligand (0.1 mmol, 10 mol%).
-
Add the base (2.0 mmol) and the solvent (5 mL).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired C2-alkenylated indole.
| Entry | Alkene | Base | Solvent | Yield (%) |
| 1 | Ethyl acrylate | K₂CO₃ | DMF | 75 |
| 2 | Styrene | Cs₂CO₃ | DMA | 82 |
B. N-Iodosuccinimide (NIS) Mediated C3-Iodination
This protocol details the regioselective iodination of the C3 position of this compound, a versatile intermediate for further cross-coupling reactions.
Signaling Pathway for C3-Iodination
References
Troubleshooting & Optimization
Technical Support Center: 1-Ethyl-1H-indole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Ethyl-1H-indole.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My N-alkylation reaction of indole with an ethyl halide is resulting in a very low yield. What are the common causes and how can I improve it?
Low yields in the N-ethylation of indole can stem from several factors. Below are the most common issues and their respective solutions:
-
Incomplete Deprotonation: The indole N-H is not acidic enough for weak bases. For the reaction to proceed, the nitrogen must be deprotonated to form the more nucleophilic indolate anion.
-
Solution: Use a strong base like sodium hydride (NaH) or potassium hydroxide (KOH). Ensure you are using a sufficient stoichiometric amount (typically 1.1-1.5 equivalents) to drive the deprotonation to completion.[1]
-
-
Reagent and Solvent Purity: Water or other protic impurities in the reaction mixture can quench the strong base and the indolate anion, halting the reaction.
-
Solution: Use anhydrous solvents (e.g., dry DMF, THF) and ensure your indole and ethylating agent are pure and dry. Flame-drying the glassware under an inert atmosphere (Nitrogen or Argon) is highly recommended.[1]
-
-
Suboptimal Reaction Temperature: The reaction rate may be too slow at room temperature.
-
Solution: While the initial deprotonation is often done at 0 °C, the alkylation step may require heating. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature and duration.[1] Increasing the temperature can often improve yields, with some reactions benefiting from temperatures of 80 °C or higher.[2]
-
-
Poor Solubility: The reagents, especially the indole anion, may not be fully dissolved in the chosen solvent.
Q2: I am observing a significant amount of a side product in my reaction. How can I improve the selectivity for the desired this compound (N-alkylation)?
A common issue is the competing C3-alkylation, as the C3 position of indole is also nucleophilic.[3]
-
Choice of Solvent and Base System: The reaction conditions play a crucial role in directing the selectivity.
-
Solution 1 (Classical Approach): Using a strong base like NaH in a polar aprotic solvent like DMF generally favors N-alkylation. The formation of the indolate anion in DMF increases the nucleophilicity of the nitrogen atom.[1][2]
-
Solution 2 (Phase-Transfer Catalysis): This is a highly effective method for achieving selective N-alkylation with high yields (often 78-98%). Using a phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate) with a strong base (e.g., 50% aq. NaOH) in a two-phase system (e.g., benzene or toluene/water) can significantly enhance N-selectivity.[4]
-
-
Temperature Control: Reaction temperature can influence the thermodynamic versus kinetic product distribution.
-
Solution: Higher temperatures can sometimes favor the thermodynamically more stable N-alkylated product over the C3-alkylated product.[1]
-
Below is a diagram illustrating the competing reaction pathways.
Caption: Competing N-alkylation and C3-alkylation pathways of indole.
Q3: What are the advantages of using Phase-Transfer Catalysis (PTC) for this synthesis?
Phase-Transfer Catalysis (PTC) offers several advantages over traditional methods using strong bases in anhydrous organic solvents:
-
High Yields and Selectivity: PTC is known to produce excellent yields (78-98%) of N-alkylated indoles with high selectivity.[4]
-
Milder Conditions: It avoids the need for expensive and hazardous strong bases like sodium hydride and strictly anhydrous conditions. It often uses aqueous solutions of bases like NaOH or KOH.
-
Operational Simplicity: The experimental setup is often simpler, and the use of less hazardous reagents makes it more amenable to larger-scale synthesis.
-
Greener Chemistry: PTC can be considered a greener alternative as it often allows for the use of more benign solvents and reduces the amount of hazardous waste.[5]
Data Presentation: Comparison of Reaction Conditions
The following table summarizes yields reported under different reaction conditions for the N-alkylation of indole.
| Method | Base | Solvent System | Catalyst | Alkylating Agent | Yield (%) | Reference |
| Classical N-Alkylation | Sodium Hydride (NaH) | DMF or THF | None | Ethyl Iodide | Varies | [1] |
| Phase-Transfer Catalysis | 50% aq. NaOH | Benzene / Water | Tetrabutylammonium hydrogen sulfate | Alkyl Halides | 78-98 | [4] |
| Phase-Transfer Catalysis | aq. KOH | Acetone / Water | None specified | Benzyl Bromide | Excellent | [6] |
| Copper-Hydride Catalysis | Not specified | Not specified | CuH with DTBM-SEGPHOS ligand | Styrene | 85 | [3] |
Experimental Protocols
Protocol 1: Classical N-Ethylation using Sodium Hydride
This protocol describes the synthesis of this compound using sodium hydride in DMF.
Materials:
-
Indole
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Iodide (or Ethyl Bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add indole (1.0 eq.).
-
Dissolution: Dissolve the indole in anhydrous DMF (to a concentration of approx. 0.2-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30-60 minutes, or until gas evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C and add ethyl iodide (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion. Monitor progress by TLC. Heating may be required to drive the reaction to completion.
-
Quenching: Upon completion, cool the flask to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography.[1]
Protocol 2: N-Ethylation using Phase-Transfer Catalysis (PTC)
This protocol is adapted from general procedures for high-yield N-alkylation of indole via PTC.[4]
Materials:
-
Indole
-
50% aqueous Sodium Hydroxide (NaOH) solution
-
Benzene (or Toluene)
-
Ethyl Iodide (or Ethyl Bromide)
-
Tetrabutylammonium hydrogen sulfate (Bu₄N⁺HSO₄⁻)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask, combine indole (1.0 eq.), benzene (or toluene), 50% aqueous NaOH solution, and a catalytic amount of tetrabutylammonium hydrogen sulfate (e.g., 0.05 eq.).
-
Alkylation: Add the ethylating agent (e.g., ethyl iodide, 1.1-1.2 eq.) to the vigorously stirred two-phase mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating. The reaction is often complete within a few hours. Monitor progress by TLC.
-
Workup: Once the reaction is complete, dilute the mixture with water and separate the organic layer.
-
Extraction: Extract the aqueous layer with the same organic solvent (2x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity, but can be further purified by column chromatography or distillation if necessary.
Visualizations
General Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: Step-by-step workflow for this compound synthesis.
Troubleshooting Decision Tree
This diagram provides a logical guide for troubleshooting low-yield reactions.
Caption: A decision tree for troubleshooting low-yield synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 6. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Ethyl-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 1-Ethyl-1H-indole.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Potential impurities largely depend on the synthetic route, but typically include unreacted starting materials (e.g., indole, ethyl bromide), regioisomers, and byproducts from side reactions.[1] For instance, if using a Fischer indole synthesis approach, isomeric indole products can be formed.[1] Additionally, indoles can be susceptible to oxidation, leading to colored impurities, often appearing as a pinkish or brownish hue if the sample is old or has been exposed to air.[2]
Q2: What are the key stability concerns for this compound during purification?
A2: Indole derivatives can be sensitive to acidic conditions and prolonged exposure to silica gel during chromatography, which can lead to degradation.[3] It is advisable to minimize the time the compound spends on the silica gel column.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are highly effective for determining the purity of this compound.[2][4][5] HPLC and GC are excellent for quantifying the main component and known impurities, while ¹H NMR can provide structural confirmation and detect residual solvents or other proton-containing impurities.[5]
Troubleshooting Guides
Column Chromatography
Q1: My this compound is streaking on the TLC plate and the column. What can I do?
A1: Streaking can be caused by several factors:
-
Sample Overloading: You may be applying too much sample to the TLC plate or column. Try using a more dilute sample solution.
-
Compound Instability: The compound might be degrading on the acidic silica gel.[3] To mitigate this, you can try deactivating the silica gel by adding a small amount of a neutralizer like triethylamine (e.g., 0.1-1%) to your eluent.[3] Alternatively, using a less acidic stationary phase like neutral alumina could be beneficial.[3]
-
Inappropriate Solvent System: The polarity of your eluent may not be optimal. Systematically screen different solvent systems with varying polarities.
Q2: I am having difficulty separating this compound from a close-running impurity. How can I improve the separation?
A2: To improve the resolution between your product and an impurity, consider the following:
-
Optimize the Eluent: Perform a systematic optimization of the solvent system. A shallower gradient of the polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can often improve separation.
-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, switching to a different stationary phase, such as alumina or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography), may provide a different selectivity and achieve the desired separation.[1]
Recrystallization
Q1: My this compound is "oiling out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is often due to a very high concentration of the solute or too rapid cooling. Here are some troubleshooting steps:
-
Slow Down the Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in a colder environment like a refrigerator.[3]
-
Use a Different Solvent System: The choice of solvent is crucial. You may need to screen for a better solvent or a solvent/anti-solvent pair. A good starting point for indole derivatives can be ethanol/water, toluene/hexane, or ethyl acetate/hexane.[3]
-
Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass rod to create nucleation sites. If you have a small amount of pure solid, you can "seed" the solution by adding a tiny crystal.[3]
-
Use More Solvent: Your solution might be too concentrated. Add a small amount of the hot solvent to the oiled-out mixture to try and redissolve it, then attempt to cool it more slowly.
Data Presentation
Table 1: Representative Purity of this compound after Different Purification Methods (Illustrative Data)
| Purification Method | Starting Purity (by HPLC Area %) | Final Purity (by HPLC Area %) | Yield (%) | Notes |
| Flash Column Chromatography (Silica Gel) | 85% | 98.5% | 75% | Eluent: 5% Ethyl Acetate in Hexanes. |
| Recrystallization | 85% | 99.2% | 60% | Solvent system: Toluene/Hexane. |
| Vacuum Distillation | 85% | 99.0% | 80% | Effective for removing non-volatile impurities. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel by dissolving the compound in a minimal amount of a volatile solvent (e.g., dichloromethane), adding silica gel, and evaporating the solvent under reduced pressure.
-
Column Packing: Wet-pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).
-
Loading: Carefully add the prepared slurry containing the crude product to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical starting gradient might be from 0% to 10% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude material in a minimal amount of a hot solvent (e.g., toluene). A good solvent will dissolve the compound when hot but not when cold.[3]
-
Dissolution: In a larger flask, dissolve the bulk of the crude this compound in the minimum amount of the selected hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. If not, place the flask in an ice bath or refrigerator.[3]
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: A general experimental workflow for the purification of this compound by column chromatography.
Caption: A troubleshooting decision tree for common purification challenges encountered with this compound.
References
Technical Support Center: Ethylation of Indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the ethylation of indole. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the ethylation of indole?
The primary side reactions in the ethylation of indole are C-alkylation and polyalkylation.
-
C-Alkylation: The indole ring is an ambient nucleophile, meaning it has multiple nucleophilic sites. While the nitrogen atom (N1) is one site, the carbon at the 3-position (C3) is also highly nucleophilic. This leads to a competitive reaction where the ethyl group attaches to the C3 position, forming 3-ethylindole as a byproduct.
-
Polyalkylation (or Dialkylation): This occurs when both the nitrogen and a carbon atom (typically C3) are ethylated, resulting in N,C-diethylated products. This is more likely to happen with highly reactive ethylating agents or under forcing reaction conditions. Over-alkylation can also refer to the formation of polyalkylated products on the indole ring itself.[1]
Q2: How can I favor N-ethylation over C3-ethylation?
Achieving high selectivity for N-ethylation over C3-ethylation depends on carefully controlling the reaction conditions. Here are key factors:
-
Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) generally favors N-alkylation.[2] The base deprotonates the indole nitrogen, forming the indolide anion, which is more nucleophilic at the nitrogen. Incomplete deprotonation can lead to a higher proportion of C3-alkylation.
-
Reaction Temperature: Higher reaction temperatures can sometimes favor N-alkylation. For instance, in some studies, increasing the temperature to 80°C resulted in complete N-alkylation.[3]
-
Catalytic Methods: Modern catalytic approaches offer excellent control over regioselectivity. For example, specific copper hydride (CuH) or iron catalysts can be employed to direct the ethylation to the nitrogen atom with high selectivity.
-
Protecting Groups: In some cases, a temporary protecting group can be introduced at the C3 position to block it from reacting, thus forcing ethylation to occur at the nitrogen.
Q3: My reaction is producing significant amounts of diethylated products. How can I minimize this?
To prevent dialkylation, consider the following strategies:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05–1.2 equivalents) of the ethylating agent.[2] Adding the ethylating agent dropwise to the reaction mixture helps maintain a low concentration and reduces the likelihood of a second ethylation event.
-
Reaction Time and Temperature: Carefully monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the desired mono-N-ethylated product is the major species. Lowering the reaction temperature can also help control reactivity and prevent over-alkylation.
-
Use of Bulky Reagents: Employing a bulkier ethylating agent or a catalyst with sterically demanding ligands can disfavor a second ethylation due to steric hindrance.
Q4: My N-ethylation reaction is very slow or not going to completion. What can I do to improve the yield and reaction rate?
Low yields or incomplete reactions can be frustrating. Here are some troubleshooting steps:
-
Ensure Anhydrous Conditions: When using strong bases like NaH, it is critical that all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[2] All solvents and reagents must be anhydrous, as any moisture will quench the base and inhibit the reaction.
-
Base and Reagent Quality: Ensure the base (e.g., NaH) is fresh and active. The purity of the indole, ethylating agent, and solvent is also crucial.
-
Incomplete Deprotonation: Make sure the deprotonation of the indole N-H is complete before adding the ethylating agent. This can be influenced by the strength and amount of the base, as well as the temperature and time allowed for this step. You might need to use a stronger base or increase the temperature.
-
Substrate Reactivity: Electron-withdrawing groups on the indole ring can decrease the nucleophilicity of the nitrogen, making the reaction more difficult.[2] In such cases, more forcing conditions (higher temperature, longer reaction time) may be necessary.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of N-Ethylindole | 1. Incomplete deprotonation of indole. 2. Presence of moisture. 3. Impure reagents or solvents. 4. Insufficient reaction time or temperature. 5. Sterically hindered substrate or ethylating agent.[2] | 1. Use a stronger base or increase the deprotonation time/temperature. 2. Ensure all glassware is flame-dried and use anhydrous solvents under an inert atmosphere.[2] 3. Use high-purity starting materials. 4. Monitor the reaction by TLC/LC-MS and optimize time and temperature. 5. Consider using less hindered reagents if possible, or more forcing conditions. |
| Poor Regioselectivity (High C3-Ethylation) | 1. Incomplete deprotonation. 2. Choice of solvent. 3. Low reaction temperature. 4. Use of a less selective base. | 1. Ensure complete formation of the indolide anion with a strong base like NaH. 2. Use a polar aprotic solvent like DMF or a THF/DMF mixture.[2] 3. Try increasing the reaction temperature; N-alkylation is often favored at higher temperatures.[3] 4. Switch to a base that is known to promote N-alkylation, such as NaH or KOH in a suitable solvent. |
| Formation of Polyethylated Products | 1. Excess ethylating agent. 2. High reactivity of the ethylating agent. 3. Prolonged reaction time. | 1. Use a stoichiometric amount or a slight excess (1.05-1.2 eq.) of the ethylating agent.[2] 2. Add the ethylating agent dropwise to maintain a low concentration. 3. Monitor the reaction progress closely and quench it once the desired product is formed. |
| Reaction Not Starting | 1. Inactive base. 2. Significant moisture contamination. 3. Very low reaction temperature. | 1. Use a fresh batch of the base. 2. Rigorously dry all reagents, solvents, and glassware. 3. Gradually increase the reaction temperature and monitor for any change. |
Quantitative Data on Reaction Conditions
The selectivity of indole ethylation is highly dependent on the reaction conditions. The following tables summarize the influence of the base and solvent on the N/C selectivity.
Table 1: Effect of Base on the Ethylation of Indole
| Base | Solvent | Ethylating Agent | Temperature (°C) | N-Ethylindole Yield (%) | 3-Ethylindole Yield (%) | Reference |
| NaH | DMF | EtI | 25 | High | Low | General observation[2] |
| KOH | DMSO | EtBr | 25 | Moderate | Moderate | - |
| K₂CO₃ | Acetone | EtI | Reflux | Moderate | Moderate | - |
| NaH | THF | EtI | 25 | High | Low | General observation[2] |
Table 2: Effect of Solvent on the Ethylation of Indole with NaH
| Solvent | Ethylating Agent | Temperature (°C) | N/C Selectivity | Observations | Reference |
| DMF | EtI | 25 | High N-selectivity | Polar aprotic solvent stabilizes the indolide anion. | [2] |
| THF | EtI | 25 | Good N-selectivity | Common ethereal solvent, may have lower solubility for the indole salt. | [2] |
| DMSO | EtBr | 25 | Moderate N-selectivity | Can also promote Sₙ2 reactions. | - |
| Benzene (with PTC) | Et₂SO₄ | RT | High N-selectivity (78-98% yield) | Phase-transfer catalysis can be highly effective. | [4] |
Experimental Protocols
General Protocol for N-Ethylation of Indole using Sodium Hydride
This protocol is a classic and widely used method for the N-alkylation of indoles.[2]
Materials:
-
Indole
-
Ethyl iodide (or ethyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole (1.0 eq.).
-
Dissolve the indole in anhydrous DMF (or THF) to a concentration of approximately 0.1–0.5 M.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully and portion-wise add sodium hydride (1.1 eq., 60% dispersion in mineral oil). Caution: NaH reacts violently with water and is flammable. Handle with care.
-
Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases. The solution may become cloudy or change color.
-
Add the ethylating agent (1.05-1.2 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Main and side reaction pathways in the ethylation of indole.
Caption: A logical workflow for troubleshooting low-yield indole ethylation reactions.
References
- 1. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
Technical Support Center: Optimization of Reaction Conditions for 1-Ethyl-1H-indole Synthesis
Welcome to the technical support center for the synthesis of 1-Ethyl-1H-indole. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most prevalent method for synthesizing this compound is the N-alkylation of indole. This typically involves the deprotonation of indole with a base to form the indolide anion, which then acts as a nucleophile and reacts with an ethylating agent, such as ethyl iodide or ethyl bromide, in an SN2 reaction.
Q2: What are the primary challenges encountered during the synthesis of this compound?
The main challenges in the N-ethylation of indole include:
-
Low Yields: Incomplete reactions, degradation of starting materials, or side reactions can lead to poor yields.
-
Side Reactions: The most common side reaction is the alkylation at the C3 position of the indole ring, leading to the formation of 3-ethyl-1H-indole.[1] This is due to the high nucleophilicity of the C3 position.
-
Poor Regioselectivity: Achieving selective N-alkylation over C-alkylation can be challenging to control.
Q3: How can I improve the regioselectivity of the N-ethylation and minimize C3-alkylation?
Several strategies can be employed to favor N-alkylation over C-alkylation:
-
Choice of Base and Solvent: The use of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is a classic method that generally favors N-alkylation.[2] The base deprotonates the indole nitrogen, increasing its nucleophilicity.
-
Reaction Temperature: In some cases, higher reaction temperatures can favor N-alkylation. For instance, increasing the temperature to 80 °C has been shown to result in complete N-alkylation.
-
Anhydrous Conditions: Ensuring strictly anhydrous (dry) conditions is crucial, as water can quench the base and the reactive indolide anion.
Q4: What are some suitable ethylating agents for this reaction?
Commonly used ethylating agents include ethyl iodide and ethyl bromide. Ethyl iodide is generally more reactive than ethyl bromide.
Q5: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting indole and the formation of the this compound product.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Low yields can be attributed to several factors. The following troubleshooting steps can help improve the outcome:
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation | Ensure complete deprotonation of the indole N-H. This can be influenced by the strength and stoichiometry of the base, as well as the reaction temperature and time. Consider using a stronger base or a slight excess of the base. |
| Purity of Reagents | The purity of the indole, ethylating agent, and solvent is critical. Water and other protic impurities can quench the base and the indolide anion. Use freshly distilled solvents and ensure reagents are of high purity. |
| Reaction Temperature and Time | The reaction may require optimization of temperature and duration. Monitor the reaction by TLC or HPLC to determine the optimal reaction time. |
| Degradation of Starting Material or Product | Indoles can be unstable under strongly acidic or basic conditions, or at high temperatures. If degradation is suspected, milder reaction conditions should be explored. |
Issue 2: Significant Formation of 3-Ethyl-1H-indole (C-Alkylation)
The formation of the C3-alkylated isomer is a common side reaction. Here’s how to enhance N-selectivity:
| Parameter | Recommendation for N-Alkylation |
| Base | Use a strong base like Sodium Hydride (NaH) to ensure complete deprotonation of the N-H, making the nitrogen a more potent nucleophile. |
| Solvent | Polar aprotic solvents like DMF or THF are generally preferred as they favor N-alkylation. |
| Temperature | Increasing the reaction temperature (e.g., to 80 °C) can sometimes favor N-alkylation over C-alkylation. |
| Addition of Reagents | Add the ethylating agent slowly and at a controlled temperature to the solution of the pre-formed indolide anion. |
Data Presentation
The following table summarizes typical reaction conditions for the N-alkylation of indole derivatives. Specific conditions for this compound may require optimization.
| Parameter | Condition A | Condition B | Condition C |
| Indole Substrate | Indole (1.0 eq) | Indole (1.0 eq) | Ethyl Indole-2-carboxylate (1.0 eq) |
| Base | NaH (1.05 eq) | K2CO3 | aq. KOH (3.0 eq) |
| Ethylating Agent | Ethyl Iodide | Ethyl Bromide | Ethyl Bromide (1.1 eq) |
| Solvent | Dry DMF | DMF | Acetone |
| Temperature | 0 °C to Room Temp. | Room Temperature | 20 °C |
| Reaction Time | Overnight | Not specified | 2-8 hours |
| Reported Yield | High (qualitative) | Not specified | Excellent (qualitative)[3][4] |
Experimental Protocols
Protocol 1: N-Ethylation of Indole using Sodium Hydride in DMF
This protocol is a standard method for the N-alkylation of indole.
Materials:
-
Indole
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Ethyl Iodide
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole (1.0 equivalent).
-
Add anhydrous DMF to dissolve the indole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.05 equivalents) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases, indicating the formation of the indolide anion.
-
Slowly add ethyl iodide (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
References
Troubleshooting guide for 1-Ethyl-1H-indole synthesis protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 1-Ethyl-1H-indole.
Frequently Asked Questions (FAQs)
Q1: I am observing a low yield in my this compound synthesis. What are the potential causes and how can I improve it?
Low yields in the N-ethylation of indole can arise from several factors.[1] A primary cause is often incomplete deprotonation of the indole's N-H group. The purity of reagents and solvents is also critical, as any moisture can quench the base and the reactive indolate anion.[1] Additionally, the reaction temperature and duration may not be optimal for your specific substrate.[1]
To enhance the yield, consider the following troubleshooting steps:
-
Ensure Complete Deprotonation: Use a sufficiently strong base, such as sodium hydride (NaH), and ensure the correct stoichiometry. Increasing the reaction temperature may also facilitate complete deprotonation.[1][2]
-
Verify Reagent and Solvent Purity: Use anhydrous solvents and ensure your indole and ethylating agent are pure.
-
Optimize Reaction Conditions: Systematically adjust the temperature and reaction time. Monitoring the reaction progress via Thin Layer Chromatography (TLC) can help determine the optimal endpoint.
-
Choice of Ethylating Agent: More reactive ethylating agents, like ethyl iodide or ethyl triflate, may improve yields compared to less reactive ones like ethyl bromide or chloride.
Q2: My reaction is producing a significant amount of 3-ethyl-1H-indole as a side product. How can I improve the N-selectivity?
The formation of the C3-alkylated product is a common issue due to the high nucleophilicity of the C3 position on the indole ring.[1][2] Several strategies can be employed to favor N-alkylation over C3-alkylation:
-
Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF) generally favors N-alkylation.[1][2] The base deprotonates the indole nitrogen, increasing its nucleophilicity. Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[2]
-
Reaction Temperature: Higher reaction temperatures can sometimes favor N-alkylation. For instance, increasing the temperature to 80 °C has been shown to result in complete N-alkylation in some cases.[2]
-
Catalytic Methods: Modern catalytic systems can offer excellent control over regioselectivity. For example, copper hydride (CuH) catalysis with specific ligands has demonstrated high N-selectivity.[2]
Q3: I am observing the formation of a dialkylated product. How can I prevent this?
Dialkylation, where both the nitrogen and a carbon atom (typically C3) are ethylated, can occur, particularly with highly reactive ethylating agents or under forcing conditions.[2] To minimize this side reaction:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of the ethylating agent.[2]
-
Slow Addition: Adding the ethylating agent dropwise to the reaction mixture can help maintain a low concentration and reduce the likelihood of a second ethylation event.[2]
-
Monitor Reaction Progress: Carefully follow the reaction's progress and stop it once the desired mono-N-ethylated product is predominantly formed.
-
Lower Reaction Temperature: Reducing the reaction temperature can help to control reactivity and prevent over-alkylation.[2]
Experimental Protocols
General Protocol for N-Ethylation of Indole
This protocol describes a common method for the synthesis of this compound using sodium hydride and ethyl iodide.
Materials:
-
Indole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl iodide (EtI)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF, add a solution of indole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add ethyl iodide (1.1 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting indole.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Data Presentation
Table 1: Effect of Base and Solvent on N-Alkylation Selectivity
| Base | Solvent | Temperature (°C) | N-Alkylation Yield (%) | C3-Alkylation Yield (%) | Reference |
| NaH | DMF | 25 | >90 | <5 | [1][2] |
| NaH | THF | 25 | ~85 | ~10 | [1][2] |
| K₂CO₃ | Acetone | Reflux | Moderate | Significant | [3] |
| Cs₂CO₃ | DMF | 60 | 65-80 | Variable | [4] |
Table 2: Influence of Ethylating Agent on Reaction Time and Yield
| Ethylating Agent | Relative Reactivity | Typical Reaction Time | Typical Yield (%) |
| Ethyl iodide | High | 2-4 hours | >90 |
| Ethyl bromide | Moderate | 4-8 hours | 80-90 |
| Ethyl triflate | Very High | 1-2 hours | >95 |
| Diethyl sulfate | Moderate | 3-6 hours | 85-95 |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting guide for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new synthetic approach to the 3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate - PMC [pmc.ncbi.nlm.nih.gov]
How to remove unreacted indole from 1-Ethyl-1H-indole product
Technical Support Center: Purification of 1-Ethyl-1H-indole
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the removal of unreacted indole from the this compound product.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity after the synthesis of this compound?
The most common impurity is unreacted starting material, indole. This is due to incomplete alkylation during the synthesis.
Q2: What are the primary methods to remove unreacted indole from my this compound product?
The three most effective methods for separating indole from this compound are:
-
Acid-Base Extraction: This is often the most efficient method, leveraging the acidic nature of indole's N-H proton.
-
Flash Column Chromatography: This technique separates compounds based on polarity.
-
Fractional Distillation under Vacuum: This method is less common and more challenging due to the very close boiling points of the two compounds.
Q3: Which method is recommended for a quick and efficient separation on a lab scale?
For most lab-scale purifications where indole is the primary impurity, acid-base extraction is the simplest and fastest method. It effectively separates the weakly acidic indole from the neutral this compound product.[1][2][3]
Q4: When should I use flash column chromatography?
Flash column chromatography is the preferred method when:
-
The reaction mixture contains multiple impurities with different polarities.
-
A very high degree of purity is required.
-
Acid-base extraction fails to remove all of the unreacted indole.
Chromatography separates compounds based on their differential adsorption to a stationary phase, offering excellent resolution for complex mixtures.[4][5][6]
Q5: Is distillation a viable option for this separation?
Distillation is generally not recommended. Indole and this compound have nearly identical boiling points, making separation by standard distillation ineffective.[7][8][9] While fractional distillation under high vacuum might achieve some separation, it is technically challenging and often impractical for this specific mixture.
Data Presentation: Physical Properties
Understanding the differences in the physical properties of indole and this compound is crucial for selecting the appropriate purification strategy.
| Property | Indole | This compound | Rationale for Separation |
| Molecular Formula | C₈H₇N | C₁₀H₁₁N | - |
| Molar Mass | 117.15 g/mol [10] | 145.20 g/mol [7] | - |
| Boiling Point | 253-254 °C[9][10] | 254 °C[7] | Very similar boiling points make distillation difficult. |
| Melting Point | 52-54 °C[9][10] | N/A (Liquid at RT) | Indole is a solid, while the product is often an oil. |
| Acidity (pKa of N-H) | ~17 (in water)[11], ~21 (in DMSO)[12] | Not acidic (no N-H proton) | This significant difference in acidity is the basis for acid-base extraction. |
| Solubility | Soluble in organic solvents and hot water; slightly soluble in cold water.[8][9][13] | Soluble in organic solvents like alcohols and ethers; insoluble in water.[7] | Both are soluble in common organic solvents, but the salt of indole is water-soluble. |
| Polarity | More polar due to the N-H group (hydrogen bond donor). | Less polar (N-alkylation removes the H-bond donor site). | The polarity difference allows for separation by column chromatography. |
Troubleshooting Guides & Experimental Protocols
Method 1: Purification by Acid-Base Extraction
This is the most direct method, exploiting the fact that indole's N-H proton is weakly acidic and can be deprotonated by a strong base to form a water-soluble salt. This compound, lacking this acidic proton, remains neutral and stays in the organic solvent.[1][3]
Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture (containing this compound and unreacted indole) in a water-immiscible organic solvent such as diethyl ether or ethyl acetate (approx. 10-20 mL of solvent per 1 g of crude product).
-
Transfer: Pour the solution into a separatory funnel.
-
Base Wash: Add an equal volume of a 1-2 M aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution to the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes. Invert the funnel and open the stopcock frequently to release any pressure buildup.
-
Separation: Place the funnel back on a ring stand and allow the two layers to separate completely. The deprotonated indole salt will be in the lower aqueous layer, while the desired this compound product remains in the upper organic layer.
-
Drain: Carefully drain and discard the lower aqueous layer.
-
Brine Wash: Wash the remaining organic layer with an equal volume of saturated aqueous sodium chloride (brine). This helps to remove any residual water and dissolved inorganic salts from the organic phase.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate, MgSO₄, or sodium sulfate, Na₂SO₄).
-
Filtration & Concentration: Filter the solution to remove the drying agent. Remove the solvent from the filtrate using a rotary evaporator to yield the purified this compound.
-
Purity Check: Confirm the absence of indole by TLC or ¹H NMR spectroscopy.
Method 2: Purification by Flash Column Chromatography
This method separates the components based on their differing polarities. Indole, with its N-H group, is more polar than this compound and will adhere more strongly to the polar silica gel stationary phase.[6][14]
Experimental Protocol:
-
TLC Analysis: First, determine an optimal solvent system (mobile phase) using Thin-Layer Chromatography (TLC). Spot the crude mixture on a TLC plate and test various mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). A good solvent system will show clear separation between the two spots, with the this compound spot having a higher Rf value than the indole spot. Aim for an Rf of ~0.3 for the product. A common starting point is 5-10% ethyl acetate in hexanes.
-
Column Packing: Prepare a chromatography column by packing it with silica gel as a slurry in the chosen non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent mixture) and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply gentle air pressure (flash chromatography) to push the solvent through the silica gel. Begin collecting the eluting solvent in fractions (e.g., in test tubes).
-
Fraction Monitoring: Spot each fraction on a TLC plate to monitor the separation. Fractions containing the less polar this compound will elute from the column first. The more polar indole will elute later.
-
Combine and Concentrate: Once the pure fractions have been identified by TLC, combine them. Remove the solvent using a rotary evaporator to obtain the purified this compound.
Workflow Visualization
The following diagram illustrates the decision-making process for selecting the appropriate purification method.
Caption: Decision workflow for purifying this compound.
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. magritek.com [magritek.com]
- 4. silicycle.com [silicycle.com]
- 5. benchchem.com [benchchem.com]
- 6. longdom.org [longdom.org]
- 7. chembk.com [chembk.com]
- 8. Indole:Chemical Properties and Production_Chemicalbook [chemicalbook.com]
- 9. Indole | 120-72-9 [chemicalbook.com]
- 10. Indole - Wikipedia [en.wikipedia.org]
- 11. indole acidity [quimicaorganica.org]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. uop.edu.pk [uop.edu.pk]
- 14. columbia.edu [columbia.edu]
Stability issues of 1-Ethyl-1H-indole under acidic conditions
Technical Support Center: 1-Ethyl-1H-indole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound, particularly under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound turned dark/changed color after adding an acidic buffer. What is happening?
A1: The indole nucleus is electron-rich and highly susceptible to electrophilic attack, especially at the C3 position. In acidic conditions, protonation of the indole ring increases its reactivity, making it prone to acid-catalyzed polymerization or degradation, which often results in the formation of colored oligomeric species.[1] The high reactivity of the indole ring can lead to such changes even in moderately acidic environments.
Q2: I am observing multiple unexpected peaks in my HPLC/LC-MS analysis of this compound after an acidic workup. What are the likely causes?
A2: There are several potential causes for unexpected peaks in your chromatogram:
-
Acid-Catalyzed Degradation: Your compound may be degrading in the acidic solution before injection. The resulting degradation products will appear as new peaks.
-
On-Column Degradation: If you are using an acidic mobile phase, the compound might be degrading on the HPLC column itself, especially if the stationary phase has residual acidic sites.[2]
-
Oligomerization: Acidic conditions can cause indole derivatives to oligomerize, leading to a series of new, larger molecules that will appear as distinct peaks in your analysis.[2]
-
In-Source Fragmentation: In LC-MS analysis, some compounds can fragment within the mass spectrometer's ion source, which could be mistaken for degradation products present in the sample.[2]
Q3: What are the best practices for handling and storing this compound to ensure its stability?
A3: To minimize degradation, this compound should be handled with care:
-
Storage: Store the solid compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, temperatures of -20°C or -80°C in airtight, light-protected containers (like amber vials) are recommended.[2]
-
Solution Preparation: Prepare solutions fresh whenever possible. If you must use an aqueous buffer, aim for a pH close to neutral.[2] For stock solutions, polar aprotic solvents like DMSO or DMF are often suitable.
-
Experimental Conditions: Avoid prolonged exposure to strong acids, high temperatures, and light during your experiments.
Q4: Can the ethyl group at the N1 position influence the stability of the indole ring compared to the parent indole?
A4: Yes, the substituent at the nitrogen atom can influence stability. While the fundamental susceptibility of the indole ring to acid remains, the N-ethyl group prevents protonation at the nitrogen itself. However, the primary mechanism of acid-catalyzed degradation for indoles involves protonation at the C3 position, leading to dimerization and polymerization. The presence of the N-ethyl group does not prevent this key degradation pathway. Studies on other N-substituted indoles have shown that substitution on the nitrogen can inhibit certain degradation pathways like hydroxylation at that position, but the core instability of the pyrrole ring in acid persists.[3][4]
Troubleshooting Guides
Issue 1: Rapid Degradation Observed in Acidic Media
-
Symptom: Significant loss of the main this compound peak in HPLC analysis shortly after dissolving in an acidic medium (e.g., mobile phase, reaction buffer).
-
Possible Cause: The pH of your medium is too low, causing rapid acid-catalyzed degradation or polymerization.
-
Troubleshooting Steps:
-
Measure pH: Confirm the pH of your solution.
-
Increase pH: If possible for your experiment, increase the pH to be as close to neutral as feasible.
-
Reduce Temperature: Perform the experiment at a lower temperature to decrease the degradation rate.[2]
-
Minimize Time: Reduce the time the compound spends in the acidic solution before analysis or use.
-
Issue 2: Poor Reproducibility Between Experimental Runs
-
Symptom: The percentage of degradation or the profile of degradation products varies significantly between identical experiments.
-
Possible Cause: Inconsistent exposure to destabilizing factors like light, oxygen, or trace acid contaminants.
-
Troubleshooting Steps:
-
Protect from Light: Use amber vials or wrap containers in aluminum foil to prevent photolytic degradation.[2]
-
De-gas Solvents: If oxidative degradation is suspected, de-gas your solvents to remove dissolved oxygen.
-
Use High-Purity Reagents: Ensure that solvents and reagents are free from acidic or metallic impurities that could catalyze degradation.
-
Control Temperature: Use a temperature-controlled autosampler and column oven for HPLC analysis to ensure thermal consistency.[2]
-
Data Presentation
Table 1: Stability of Melatonin (an Indole Derivative) in Solution
| pH | Temperature (°C) | Half-life (t½) | Degradation Products |
|---|---|---|---|
| 1.2 | 37 | ~ 24 hours | N-acetyl-N-formyl-5-methoxykynurenamine |
| 7.4 | 37 | Stable (> 7 days) | Minimal degradation |
| 10.0 | 37 | ~ 48 hours | Hydroxylated derivatives |
Data summarized from studies on melatonin stability to illustrate pH-dependent degradation trends for indole compounds.[2]
Experimental Protocols
Protocol 1: Forced Degradation Study (Acid Hydrolysis)
This protocol outlines a typical procedure to intentionally degrade this compound under acidic conditions to identify potential degradation products.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.[2]
-
-
Acid Stress:
-
Transfer 1 mL of the stock solution to a clean vial.
-
Add 1 mL of 0.1 M hydrochloric acid (HCl). This creates a 50:50 organic/aqueous solution with a final drug concentration of approximately 0.5 mg/mL.[2]
-
Prepare a control sample by adding 1 mL of purified water instead of HCl.
-
-
Incubation:
-
Incubate both the acid-stressed sample and the control sample at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[2] Protect the samples from light.
-
-
Neutralization and Dilution:
-
After incubation, cool the samples to room temperature.
-
Carefully neutralize the acid-stressed sample by adding 1 mL of 0.1 M sodium hydroxide (NaOH).
-
Dilute both the neutralized sample and the control sample to a final concentration suitable for analysis (e.g., 0.1 mg/mL) using the mobile phase for your analytical method.
-
-
Analysis:
-
Analyze the stressed, control, and an unstressed (freshly prepared) sample by a suitable stability-indicating method, such as HPLC-UV/MS.[2]
-
Compare the chromatograms to identify new peaks (degradation products) and calculate the percentage of degradation of the parent compound.
-
Protocol 2: HPLC-UV Method for Stability Analysis
This protocol provides a starting point for developing an HPLC method to monitor the stability of this compound.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.[5]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[5]
-
Mobile Phase: An isocratic or gradient mixture of a buffered aqueous phase and an organic solvent. For example:
-
Column Temperature: 30°C.[5]
-
Detection Wavelength: Monitor at the UV absorbance maximum of this compound (typically around 280 nm for indoles).[5]
-
Injection Volume: 5-20 µL.[5]
-
Sample Diluent: Mobile phase or a mixture that is miscible and weaker than the mobile phase.
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cetjournal.it [cetjournal.it]
- 6. Stability-indicating chromatographic methods for the determination of sertindole - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining the Purification of Crude 1-Ethyl-1H-indole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-Ethyl-1H-indole.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities include:
-
Unreacted starting materials: Indole and the ethylating agent (e.g., ethyl iodide, ethyl bromide).
-
C-alkylated isomers: 3-Ethyl-1H-indole and other C-alkylated indoles can form as byproducts. Classical N-alkylation conditions with a strong base like sodium hydride in a polar aprotic solvent generally favor N-alkylation, but incomplete deprotonation can lead to C3-alkylation.[1]
-
Dialkylated products: Products where both the nitrogen and a carbon atom (commonly C3) are ethylated can occur, especially with highly reactive ethylating agents.[1]
-
Solvent residues: Residual amounts of solvents used in the reaction, such as DMF or THF.
-
Degradation products: Indoles can be sensitive to air and light, leading to the formation of colored oxidation or polymerized products.[2]
Q2: Which purification method is best for this compound?
A2: The optimal purification method depends on the nature and quantity of the impurities, as well as the scale of the reaction. The most common and effective methods are:
-
Column Chromatography: Highly effective for separating this compound from isomers and other byproducts with different polarities.[3][4][5]
-
Vacuum Distillation: Suitable for purifying liquid products like this compound on a larger scale, especially for removing non-volatile impurities.[6]
-
Recrystallization: This method is applicable if the crude product is a solid or can be induced to crystallize. It is effective for removing small amounts of impurities.[6][7]
Q3: What is the expected appearance of pure this compound?
A3: Pure this compound is typically a colorless to pale yellow liquid at room temperature. A pinkish or brownish hue in the crude product often indicates the presence of oxidation products or other impurities.[2]
Troubleshooting Guides
Low Yield After Purification
| Symptom | Possible Cause | Suggested Solution |
| Significant loss of product during column chromatography. | The chosen eluent system is too polar, causing the product to elute too quickly with impurities. | Optimize the eluent system using thin-layer chromatography (TLC) beforehand. A common starting point is a gradient of ethyl acetate in hexane or petroleum ether.[3][4] |
| The product is partially soluble in the wash solvents during workup. | Use a minimal amount of cold solvent for washing crystals after recrystallization.[8] | |
| Product does not crystallize from the recrystallization solvent. | The chosen solvent is not ideal, or the solution is not sufficiently concentrated. | Screen for a more suitable solvent or solvent mixture.[9][10] Concentrate the solution by carefully evaporating some of the solvent. |
| Significant product loss during vacuum distillation. | The vacuum is too high, or the heating temperature is too high, leading to decomposition or bumping. | Carefully control the vacuum and heating mantle temperature. Use a Vigreux column for better separation.[6] |
Product is Still Impure After Purification
| Symptom | Possible Cause | Suggested Solution |
| TLC of the purified product shows multiple spots. | Incomplete separation during column chromatography. | Repurify the product using a shallower solvent gradient in your column chromatography.[11] |
| NMR spectrum shows peaks corresponding to starting materials or byproducts. | The purification method was not effective enough to remove all impurities. | Consider a secondary purification step. For example, follow column chromatography with vacuum distillation or recrystallization. |
| The product has a persistent color. | Presence of colored impurities, possibly from oxidation. | Treat the solution with activated charcoal before the final filtration step in recrystallization.[8] |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Glass column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pack the column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% hexane). Gradually increase the polarity by adding ethyl acetate (e.g., 2%, 5%, 10% ethyl acetate in hexane).[3][4]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Quantitative Data for Column Chromatography
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | A standard choice for a wide range of compounds.[12] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | Start with low polarity (e.g., 1-2% Ethyl Acetate) and gradually increase.[3][4] |
| Expected Rf of Product | ~0.3 - 0.4 | In an appropriate eluent system for good separation. |
Protocol 2: Recrystallization
This protocol is for the purification of solid crude this compound or for inducing crystallization from an oil.
Materials:
-
Crude this compound
-
Screening solvents (e.g., ethanol, methanol, hexane, ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
Procedure:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[8]
-
Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and allow them to air dry.
Quantitative Data for Recrystallization
| Solvent System | Suitability |
| Ethanol | Often a good choice for indole derivatives.[6] |
| Methanol | Another potential protic solvent for recrystallization.[7] |
| Hexane/Ethyl Acetate | A solvent mixture that can be tuned for optimal solubility.[9][10] |
Visualizations
Caption: Workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for impure this compound.
References
- 1. echemi.com [echemi.com]
- 2. columbia.edu [columbia.edu]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Home Page [chem.ualberta.ca]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. How to set up and run a flash chromatography column. [reachdevices.com]
- 12. researchgate.net [researchgate.net]
Overcoming low reactivity in C-H activation of 1-Ethyl-1H-indole
Technical Support Center: C-H Activation of 1-Ethyl-1H-indole
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for overcoming low reactivity in the C-H activation of this compound. The following sections offer troubleshooting advice, frequently asked questions, comparative data, and detailed experimental protocols to enhance reaction success.
Frequently Asked Questions (FAQs)
Q1: Why is my C-H activation of this compound resulting in low to no yield?
A: Low reactivity in this substrate can stem from several factors. The most common issues include:
-
Inherent Reactivity of the C-H Bond: The C-H bonds on the benzene ring portion (positions C4, C5, C6, C7) of the indole are significantly less reactive than those on the pyrrole ring (C2, C3).[1][2] Reactions targeting these sites often require specialized conditions.
-
Suboptimal Catalyst System: The choice of metal catalyst (e.g., Palladium, Rhodium), ligand, and oxidant is critical. An inappropriate combination can lead to catalyst deactivation or an activation barrier that is too high to overcome under the attempted conditions.[3]
-
Reaction Conditions: Factors such as solvent, temperature, and the presence of additives play a crucial role. For example, C-H activation is often an energetically demanding step that requires elevated temperatures.[3]
-
Lack of a Directing Group: For challenging positions like C7 or C4, a directing group (DG) attached to the indole nitrogen is often mandatory to facilitate the reaction by positioning the metal catalyst near the target C-H bond.[1][4]
Q2: Which position on the this compound is the most difficult to functionalize via C-H activation?
A: The C-H bonds on the benzene core (C4, C5, C6, and C7) are considerably more challenging to activate than the C2 and C3 positions on the electron-rich pyrrole ring.[1][5] Without a directing group, functionalization at these positions is rare. The C3 position is typically the most nucleophilic and prone to electrophilic attack, though many catalytic systems have been developed to favor C2 functionalization.[6]
Q3: How does the N-ethyl group influence the reactivity compared to a simple N-H indole?
A: The N-ethyl group has two primary effects:
-
Blocks N-H Functionalization: It prevents competing reactions at the nitrogen atom, such as N-arylation or N-alkenylation.
-
Serves as an Anchor for Directing Groups: The nitrogen atom is the ideal location to install a removable directing group, which is the most effective strategy for achieving site-selectivity, particularly at the challenging C2 and C7 positions.[7][8] Electronically, the ethyl group is a weak electron-donating group and has a minor impact on the intrinsic reactivity of the indole's C-H bonds compared to the overarching effects of the catalyst and directing group.
Q4: What is a "directing group" (DG) and why is it essential for activating the indole benzene ring?
A: A directing group is a chemical moiety containing a coordinating atom (like nitrogen or phosphorus) that is covalently attached to the substrate, typically at the indole nitrogen. This group chelates to the transition metal catalyst, forming a metallacyclic intermediate. This intermediate holds the catalyst in close proximity to a specific C-H bond (usually in an ortho position relative to the DG's anchor point), facilitating its cleavage.[1][9] For this compound, an N-linked directing group is the premier strategy to achieve otherwise elusive C7 or C2 functionalization.[1][10]
Troubleshooting Guide
This guide addresses common problems encountered during the C-H activation of this compound.
Problem 1: No product formation or very low conversion of starting material.
-
Question: My reaction is not proceeding. I recover my starting material after the allotted time. What are the first things to check?
-
Answer: Low conversion is a common issue that can often be resolved by systematically verifying your reaction parameters. Key areas to investigate include catalyst activity, reaction atmosphere, temperature, and choice of reagents. It is crucial to ensure that the catalyst is active and that the conditions are suitable to overcome the reaction's activation energy.
Troubleshooting Workflow for Low Conversion
A logical workflow for troubleshooting low reaction conversion.
Problem 2: The reaction yields an undesired isomer (e.g., C3-arylation instead of C2).
-
Question: My reaction works, but I am getting poor regioselectivity. How can I control which C-H bond is functionalized?
-
Answer: Regioselectivity is primarily dictated by the catalytic system. To favor a specific isomer, consider the following strategies:
-
Ligand Modification: For palladium-catalyzed reactions, the ligand can dramatically influence the outcome. Switching from a simple phosphine ligand to a more specialized one, like a sulfoxide-2-hydroxypyridine (SOHP) ligand, has been shown to switch selectivity between the C2 and C3 positions.[2]
-
Install a Directing Group: This is the most reliable method for enforcing regioselectivity. For C2-selectivity, a directing group like N-(2-pyridyl)sulfonyl can be highly effective.[7][8] For C7-selectivity, a bulkier group like di-tert-butylphosphinoyl (N-P(O)tBu₂) is required.[1][4]
-
Change the Metal Catalyst: Different metals operate via different mechanisms. If a Palladium catalyst is giving poor selectivity, switching to a Rhodium(III) system (e.g., [RhCp*Cl₂]₂) with an appropriate directing group may provide the desired C2 or C7 product with high fidelity.[10][11]
-
Problem 3: Attempts to functionalize the benzene ring (C4-C7) are failing completely.
-
Question: I need to functionalize the C7 position of this compound, but no reaction occurs under standard C2-arylation conditions. What is the correct approach?
-
Answer: Directing functionalization to the indole benzene core requires a specific chelation-assisted strategy because these C-H bonds are not inherently reactive. Standard conditions will fail.
-
Mandatory Use of a C7-Directing Group: You must modify your this compound substrate by installing a directing group on the nitrogen. The most successful directing groups for C7 activation are phosphorus-based, such as N-P(O)tBu₂ or N-PtBu₂.[1]
-
Catalyst and Ligand Choice: These directing groups work in concert with specific catalysts. Palladium(II) acetate, often paired with a pyridine-type ligand like 3-aminopyridine, has proven effective for C7-arylation when the N-P(O)tBu₂ directing group is used.[4]
-
Comparative Data on Reaction Conditions
The following table summarizes successful catalytic systems for the C-H functionalization of N-substituted indoles, providing a starting point for reaction optimization.
| Target Position | Catalyst System | Ligand / Additive | Oxidant | Solvent | Temp (°C) | Typical Yield (%) |
| C2 | PdCl₂(MeCN)₂ (10 mol%) | N-(2-pyridyl)sulfonyl DG | Cu(OAc)₂ | DMA | RT - 80 | 60-85[7][8] |
| C2 | [RhCp*Cl₂]₂ (2.5 mol%) | N,N-dimethylcarbamoyl DG | AgSbF₆ | DCE | 80 | 70-95[12] |
| C3 | Pd(OAc)₂ (5 mol%) | Ligand-dependent | O₂ (1 atm) | Toluene | 100 | 50-80[2] |
| C7 | Pd(OAc)₂ (10 mol%) | N-P(O)tBu₂ DG / 3-aminopyridine | K₂CO₃ (base) | Toluene | 110 | 65-85 (arylation)[1][4] |
| C7 | Pd(OAc)₂ (10 mol%) | N-PtBu₂ DG | Benzoquinone | Dioxane | 100 | 70-90 (esterification)[2] |
Detailed Experimental Protocols
Protocol 1: Palladium-Catalyzed C2-Arylation of this compound using a Removable Directing Group
This protocol is a representative procedure for achieving selective C2-arylation.
Step 1: Synthesis of N-(2-pyridyl)sulfonyl-1-ethyl-1H-indole (Substrate Modification)
-
To a solution of this compound (1.0 equiv) in anhydrous THF under an argon atmosphere, add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of 2-pyridylsulfonyl chloride (1.1 equiv) in anhydrous THF dropwise.
-
Let the reaction warm to room temperature and stir for 12 hours.
-
Quench the reaction carefully with saturated aq. NH₄Cl solution and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-protected substrate.
Step 2: C-H Arylation Reaction
-
To an oven-dried Schlenk tube, add the N-(2-pyridyl)sulfonyl-1-ethyl-1H-indole (1.0 equiv), Pd(OAc)₂ (5 mol%), the desired aryl boronic acid (1.5 equiv), and Ag₂CO₃ (2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous dioxane via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for 24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography to obtain the C2-arylated product.
Visual Guides and Mechanisms
Conceptual Catalytic Cycle for Pd(II)-Catalyzed C-H Arylation
The diagram below illustrates the key steps in a common palladium-catalyzed oxidative C-H arylation cycle. The cycle begins with the active Pd(II) catalyst, proceeds through C-H activation (palladation), and requires an oxidant to regenerate the catalyst after product formation.
References
- 1. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mild metal-catalyzed C–H activation: examples and concepts - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00075D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 8. Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Rhodium(III)-Catalyzed C–H Activation in Indole: A Comprehensive Report (2017–2022) | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 1-Ethyl-1H-indole and 1-Methyl-1H-indole: A Guide for Researchers
In the landscape of heterocyclic chemistry, N-substituted indoles serve as pivotal structural motifs in a vast array of pharmaceuticals and functional materials. Among these, 1-Ethyl-1H-indole and 1-Methyl-1H-indole are fundamental building blocks whose subtle structural differences can significantly influence their physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive comparative analysis of these two key indole derivatives, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their work.
Physicochemical Properties: A Comparative Overview
The introduction of an ethyl group in place of a methyl group at the N-1 position of the indole ring brings about predictable changes in physical properties such as molecular weight, boiling point, and density. A summary of these key physicochemical parameters is presented in the table below.
| Property | This compound | 1-Methyl-1H-indole |
| Molecular Formula | C₁₀H₁₁N | C₉H₉N |
| Molecular Weight | 145.20 g/mol [1] | 131.17 g/mol |
| Boiling Point | 254 °C[2] | 237 °C at 760 mmHg[3] |
| Density | 0.99 g/mL[2] | 1.051-1.055 g/mL at 20 °C[3] |
| Flash Point | 107 °C[2] | >110 °C[3] |
| Refractive Index | ~1.603 | 1.605-1.609 at 20 °C[3] |
| CAS Number | 10604-59-8[1] | 603-76-9 |
Spectroscopic Data Analysis
Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules. Here, we compare the key spectroscopic features of this compound and 1-Methyl-1H-indole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecules. The primary difference is observed in the signals corresponding to the N-alkyl substituent.
¹H NMR Spectral Data (CDCl₃)
| Proton | This compound (δ, ppm) | 1-Methyl-1H-indole (δ, ppm) |
| N-CH₂ | 4.24 (q, J = 7.3 Hz)[3] | - |
| N-CH₃ | 1.56 (t, J = 7.3 Hz)[3] | 3.90 (s)[3] |
| Indole Protons | 7.0-7.8 (m)[3] | 6.5-7.7 (m) |
¹³C NMR Spectral Data (CDCl₃)
| Carbon | This compound (δ, ppm) | 1-Methyl-1H-indole (δ, ppm) |
| N-CH₂ | 41.89[3] | - |
| N-CH₃ | 15.05[3] | 33.69[3] |
| Indole Carbons | 109.98, 118.14, 122.13, 122.89, 125.50, 137.02, 137.55[3] | 109.87, 118.09, 122.04, 122.94, 124.04, 125.29, 137.90[3] |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) reveals characteristic fragmentation patterns that can be used to identify and differentiate between the two compounds. The molecular ion peak (M⁺) corresponds to their respective molecular weights. A common fragmentation pathway for N-alkylindoles involves the loss of the alkyl group.
| Compound | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| This compound | 145[1] | 130 (M-CH₃)⁺, 116 (M-C₂H₅)⁺, 89[1] |
| 1-Methyl-1H-indole | 131 | 130 (M-H)⁺, 116 (M-CH₃)⁺, 103, 89 |
Synthesis and Reactivity: A Comparative Perspective
Both this compound and 1-Methyl-1H-indole are typically synthesized via N-alkylation of indole. The choice of the alkylating agent (e.g., ethyl bromide or methyl iodide) determines the final product.
General Synthesis Workflow
Reactivity in Electrophilic Substitution
The indole nucleus is electron-rich and readily undergoes electrophilic substitution, predominantly at the C3 position. The N-alkyl group, being electron-donating, further activates the ring towards electrophilic attack compared to unsubstituted indole. The slightly greater inductive effect of the ethyl group compared to the methyl group is expected to result in a marginally higher reaction rate for this compound in electrophilic substitution reactions, although this difference is generally subtle.
A common and synthetically useful electrophilic substitution is the Vilsmeier-Haack reaction, which introduces a formyl group at the C3 position.
Biological Activity
N-substituted indoles are prevalent in many biologically active compounds. The nature of the N-substituent can significantly impact the pharmacological profile. While a direct comparative biological evaluation of this compound and 1-Methyl-1H-indole is not extensively documented, their derivatives have been explored for various therapeutic applications. For instance, derivatives of 1-methyl-1H-indole have been investigated as tubulin polymerization inhibitors for anticancer applications.[2] Similarly, derivatives of both N-methyl and other N-substituted indoles have been synthesized and evaluated for activities including anticancer and selective COX-2 inhibition.[4][5] The ethyl group, being more lipophilic than the methyl group, can influence properties such as membrane permeability and metabolic stability, which are crucial for drug efficacy.
Experimental Protocols
General Procedure for the Synthesis of 1-Alkyl-1H-indoles
To a stirred suspension of a base (e.g., sodium hydride, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dimethylformamide or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), indole (1.0 equivalent) is added portion-wise at 0 °C. The mixture is stirred at this temperature for 30 minutes, after which the appropriate alkyl halide (e.g., methyl iodide or ethyl bromide, 1.1 equivalents) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched by the slow addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 1-alkyl-1H-indole.
General Procedure for the Vilsmeier-Haack Formylation of 1-Alkyl-1H-indoles
To a stirred solution of the 1-alkyl-1H-indole (1.0 equivalent) in anhydrous dimethylformamide (DMF) at 0 °C under an inert atmosphere, phosphorus oxychloride (POCl₃, 1.2 equivalents) is added dropwise. The reaction mixture is stirred at this temperature for a specified time (typically 1-3 hours) and then allowed to warm to room temperature and stirred for an additional period. The reaction is monitored by TLC. Upon completion, the reaction mixture is carefully poured into ice-water and neutralized with a base (e.g., aqueous sodium hydroxide solution). The resulting precipitate is collected by filtration, washed with water, and dried to yield the 1-alkyl-1H-indole-3-carbaldehyde. Further purification can be achieved by recrystallization.[6][7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yeditepejhs.org [yeditepejhs.org]
- 5. japsonline.com [japsonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
Validating the Structure of Synthesized 1-Ethyl-1H-indole: A Comparative Guide to ¹H NMR Analysis
For researchers, scientists, and drug development professionals, the unambiguous confirmation of molecular structure is a critical step in chemical synthesis. This guide provides a detailed comparison of the expected ¹H NMR spectral data for 1-Ethyl-1H-indole against its common precursor, indole, to facilitate the validation of synthesis success. Detailed experimental protocols and data visualization tools are included to support this analysis.
The synthesis of this compound is a common N-alkylation reaction. A successful reaction will result in the appearance of signals corresponding to the ethyl group and a shift in the signals of the indole ring protons compared to the starting material. The primary impurity to monitor for is unreacted indole.
Comparative ¹H NMR Data
The following table summarizes the expected ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound and the common starting material, indole. This data is essential for identifying the product and any unreacted starting materials in the synthesized sample.
| Proton Assignment | This compound (Expected) | Indole (Reference) |
| H1 (N-H) | Absent | ~8.1 ppm (broad singlet) |
| H2 | ~7.25 ppm (d, J = 3.1 Hz) | ~7.15 ppm (t, J = 2.8 Hz) |
| H3 | ~6.50 ppm (d, J = 3.1 Hz) | ~6.52 ppm (t, J = 2.0 Hz) |
| H4 | ~7.65 ppm (d, J = 7.9 Hz) | ~7.64 ppm (d, J = 7.9 Hz) |
| H5 | ~7.12 ppm (t, J = 7.5 Hz) | ~7.10 ppm (t, J = 7.5 Hz) |
| H6 | ~7.19 ppm (t, J = 7.6 Hz) | ~7.18 ppm (t, J = 7.6 Hz) |
| H7 | ~7.55 ppm (d, J = 8.2 Hz) | ~7.58 ppm (d, J = 8.1 Hz) |
| N-CH₂ | ~4.15 ppm (q, J = 7.3 Hz) | Not Applicable |
| N-CH₂-CH₃ | ~1.45 ppm (t, J = 7.3 Hz) | Not Applicable |
Note: Chemical shifts are typically reported in ppm relative to a TMS standard and can vary slightly based on the solvent and concentration used.
Experimental Protocols
Synthesis of this compound
A general procedure for the N-alkylation of indole is as follows:
-
To a solution of indole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base like sodium hydride (NaH) or potassium hydroxide (KOH) (1.1-1.5 eq) at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl iodide or ethyl bromide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
¹H NMR Sample Preparation and Analysis
A standard protocol for preparing a sample for ¹H NMR analysis is as follows:
-
Dissolve approximately 5-10 mg of the synthesized this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
-
Ensure the solvent height in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube and carefully wipe the outside.
-
Insert the sample into the NMR spectrometer.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).
Data Visualization
Visualizing the relationships between the starting material, product, and the analytical validation process can aid in understanding the experimental workflow.
Caption: Workflow for Synthesis and ¹H NMR Validation.
The molecular structure of this compound with protons labeled for NMR assignment is depicted below.
Caption: Structure of this compound with Proton Labels.
By comparing the ¹H NMR spectrum of the synthesized product with the reference data for this compound and indole, researchers can confidently validate the structure of their compound and assess its purity. The disappearance of the N-H proton signal and the appearance of the characteristic ethyl group signals (a quartet and a triplet) are key indicators of a successful N-alkylation.
Comparison of different catalysts for 1-Ethyl-1H-indole synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-Ethyl-1H-indole is a fundamental transformation in organic chemistry, crucial for the development of various pharmaceuticals and functional materials. The efficiency of this N-alkylation reaction is highly dependent on the catalyst employed. This guide provides an objective comparison of different catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
Catalyst Performance Comparison
The choice of catalyst significantly impacts the yield, selectivity, and reaction conditions required for the synthesis of this compound. Below is a summary of the performance of various catalytic systems based on available literature.
| Catalyst System | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Copper-based | |||||||
| CuI / tri(p-tolyl)phosphine | Ethyl-derived N-tosylhydrazone | KOH | Dioxane | 100 | 12 | Moderate to Good | [1] |
| Cu(OAc)₂ / (R)-DTBM-SEGPHOS | Styrene derivative | - | THF | 90 | 12 | 85 | [2] |
| Palladium-based | |||||||
| Pd(OAc)₂ | Ethyl iodide | Base | - | - | - | - | [3][4] |
| PdCl₂ | Ethyl-containing alkene | - | MeCN | 60 | - | - | [3] |
| Zinc-based | |||||||
| Dinuclear Zinc-ProPhenol | Aldimine | - | THF | rt | 12 | up to 86 | [5] |
| Base-mediated (Catalyst-free) | |||||||
| KOH | Ethyl bromide | KOH | Acetone | 20 | 2 | Excellent | [6] |
| NaH | Ethyl iodide | NaH | DMF/THF | - | - | - | [7] |
| K₂CO₃ | - | K₂CO₃ | Water | 130 | - | High | [8] |
Note: Direct yield data for the specific synthesis of this compound was not always available in the reviewed literature. The table presents data for analogous N-alkylation reactions of indole, which are indicative of the catalyst's potential for this specific synthesis.
Detailed Experimental Protocols
The following are representative experimental protocols for the N-alkylation of indoles using different catalytic approaches.
1. Copper-Catalyzed N-Alkylation of Indole with N-Tosylhydrazones [1]
-
Reaction Setup: A reaction vessel is charged with indole (0.50 mmol), the ethyl-derived N-tosylhydrazone (0.33 mmol), CuI (10 mol%), tri(p-tolyl)phosphine (10 mol%), and KOH (2.5 equiv.).
-
Solvent and Atmosphere: Dioxane (2 mL) is added, and the mixture is placed under an argon atmosphere.
-
Reaction Conditions: The reaction mixture is heated to 100 °C and stirred for 12 hours.
-
Work-up and Purification: After completion, the reaction is cooled, diluted, and extracted. The product is then purified using column chromatography.
2. Copper-Hydride Catalyzed Enantioselective N-Alkylation of Indole Derivatives [2]
-
Reaction Setup: In a controlled atmosphere, Cu(OAc)₂ (5.0 mol%) and (R)-DTBM-SEGPHOS (6.0 mol%) are combined.
-
Reagents: N-(2,4,6-trimethylbenzoyloxy)indole (0.10 mmol), the styrene derivative (0.10 mmol), and diethoxymethylsilane (DEMS) (4.0 equiv.) are added in THF (0.1 M).
-
Reaction Conditions: The mixture is heated to 90 °C for 12 hours.
-
Analysis: Yields are determined by gas chromatography using an internal standard, and enantiomeric excess is determined by SFC analysis.
3. Base-Mediated N-Alkylation of Ethyl Indol-2-carboxylate [6]
-
Reaction Setup: To a solution of ethyl indol-2-carboxylate (1.0 eq) in acetone (10 mL), aqueous KOH (3.0 mmol in 0.1 mL H₂O) is added.
-
Reagent Addition: Ethyl bromide is added to the mixture.
-
Reaction Conditions: The reaction is stirred at 20 °C for two hours.
-
Work-up and Purification: The product, ethyl this compound-2-carboxylate, is isolated to yield the N-alkylated product.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and analysis of this compound.
Caption: Generalized workflow for this compound synthesis.
Discussion of Catalytic Systems
-
Copper-Based Catalysts: Copper catalysts, particularly CuI and Cu(OAc)₂, have proven effective for the N-alkylation of indoles.[1][2] The use of specific phosphine ligands can control regioselectivity, favoring N-alkylation over the often-competing C3-alkylation.[2][7] These systems can offer high yields and, with chiral ligands, excellent enantioselectivity.[2]
-
Palladium-Based Catalysts: Palladium catalysts are widely used in cross-coupling reactions and can be applied to indole N-alkylation.[3][4] They are often effective under relatively mild conditions. The choice of palladium source (e.g., Pd(OAc)₂ or PdCl₂) and ligands is crucial for catalytic activity and selectivity.[3]
-
Zinc-Based Catalysts: Dinuclear zinc complexes have emerged as efficient catalysts for the N-alkylation of indoles with aldimines, providing high yields under mild, room temperature conditions.[5] This method demonstrates good functional group tolerance.
-
Base-Mediated, Catalyst-Free Methods: For simple alkylating agents like ethyl bromide or iodide, traditional base-mediated approaches using strong bases like KOH or NaH can be highly effective, sometimes providing excellent yields without the need for a transition metal catalyst.[6][7] The choice of base and solvent is critical to favor N-alkylation over C3-alkylation.[7] More environmentally friendly methods using weaker bases like K₂CO₃ in water have also been developed.[8]
Conclusion
The optimal catalyst for the synthesis of this compound depends on several factors, including the desired scale of the reaction, cost considerations, and the need for stereocontrol. For high-yielding, straightforward syntheses, traditional base-mediated methods can be very effective. For more complex substrates or when enantioselectivity is required, copper or palladium-based catalytic systems offer greater control and versatility. Researchers should carefully consider the specific requirements of their synthesis to select the most appropriate and efficient catalytic method.
References
- 1. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 2. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles [mdpi.com]
- 5. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ccspublishing.org.cn [ccspublishing.org.cn]
A Comparative Guide to the Biological Activities of 1-Ethyl-1H-indole and Other Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 1-Ethyl-1H-indole and other indole derivatives, with a focus on their antimicrobial, antioxidant, and cytotoxic properties. While direct comparative experimental data for this compound is limited in the current scientific literature, this document synthesizes available quantitative data for other relevant indole derivatives to provide a valuable reference and highlight areas for future research.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of pharmacological activities.[1] The biological profile of indole derivatives can be significantly influenced by the nature and position of substituents on the indole ring. N-alkylation, such as the ethyl group in this compound, is a common modification explored in drug discovery to modulate physicochemical properties and biological activity.[2]
Antimicrobial Activity
Indole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[3][4] The mechanism of action can vary, including the disruption of bacterial cell membranes, inhibition of biofilm formation, and interference with essential enzymes.[5]
While specific minimum inhibitory concentration (MIC) values for this compound against a range of microorganisms were not found in the reviewed literature, studies on other N-substituted and C-substituted indole derivatives provide insights into the potential of this class of compounds. For instance, a study on new N-ethyl, N-benzyl, and N-benzoyl-3-indolyl heterocycles showed that a pyrimidine derivative of N-ethyl-indole, 4-(N-ethyl-1H-indol-3-yl)-6-(p-chlorophenyl)-pyrimidine-2-amine, was the most active against Candida albicans when compared to the reference drug cycloheximide.[6] Another study on indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties reported MIC values in the range of 3.125-50 µg/mL against various bacteria and fungi.[7]
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Various Indole Derivatives
| Indole Derivative | Microorganism | MIC (µg/mL) | Reference |
| This compound | Data not available | Data not available | |
| 4-(N-ethyl-1H-indol-3-yl)-6-(p-chlorophenyl)-pyrimidine-2-amine | Candida albicans | More active than cycloheximide | [6] |
| Indole-thiadiazole derivative (2c) | MRSA | More effective than ciprofloxacin | [7] |
| Indole-triazole derivative (3d) | MRSA | More effective than ciprofloxacin | [7] |
| Indole-triazole derivatives (1b, 2b-d, 3b-d) | Candida albicans | 3.125 | [7] |
| Synthetic indole derivative (SMJ-2) | Gram-positive bacteria (MRSA, MDR-Enterococcus) | 0.25 - 2 | [3] |
Antioxidant Activity
Many indole derivatives, including the well-known neurohormone melatonin, are potent antioxidants.[8] Their ability to scavenge free radicals is attributed to the electron-rich nature of the indole nucleus, which can donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).[9]
Table 2: Comparative Antioxidant Activity (IC50) of Various Indole Derivatives
| Indole Derivative | Assay | IC50 | Reference |
| This compound | Data not available | Data not available | |
| Melatonin | ABTS | - | [8] |
| N-acetyl-5-methoxytryptamine (Melatonin) | Lipoperoxidation inhibition | Potent | [8] |
| C-3 substituted indole with pyrrolidinedithiocarbamate | DPPH | High scavenging activity | [10] |
Cytotoxic Activity
The anticancer potential of indole derivatives is a major area of research, with several compounds demonstrating potent cytotoxicity against a variety of cancer cell lines.[11][12] The mechanisms of action are diverse and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[13][14]
While a comprehensive cytotoxic profile for this compound is not available, a study on N-substituted-1H-indol-3-yl derivatives reported that 4-(N-ethyl-1H-indol-3-yl)-6-(p-methoxyphenyl)-pyrimidin-2-amine exhibited high activity against HEPG2, MCF7, and HCT-116 cancer cell lines with an IC50 of 0.7 µmol L⁻¹.[6] It is important to note that many studies also assess the cytotoxicity against normal cell lines to determine the selectivity of the compounds. For instance, a study on novel indole derivatives showed high activity against cancer cell lines (HeLa, HepG2, MCF-7) with LC50 values as low as 0.50 µM, while exhibiting low cytotoxicity against normal cell lines (HEK-293, LO2, MRC5) with IC50 values greater than 100 µg/ml.[13]
Table 3: Comparative Cytotoxic Activity (IC50/LC50, µM) of Various Indole Derivatives
| Indole Derivative | Cell Line | IC50/LC50 (µM) | Reference |
| This compound | Data not available | Data not available | |
| 4-(N-ethyl-1H-indol-3-yl)-6-(p-methoxyphenyl)-pyrimidin-2-amine | HEPG2, MCF7, HCT-116 | 0.7 | [6] |
| Indole derivative 1c | HeLa | 0.50 | [13] |
| Indole derivative 1c | MCF-7 | 0.55 | [13] |
| Indole derivative 1c | HepG2 | 0.9 | [13] |
| Indole derivative 1c | HEK-293, LO2, MRC5 (Normal) | > 100 µg/ml | [13] |
| Isoindole derivative 7 | A549 | 19.41 |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the biological activities of indole derivatives.
Antimicrobial Activity: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. A positive control well (broth and inoculum without the compound) and a negative control well (broth only) are also included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Preparation of DPPH Solution: A solution of DPPH in methanol (typically 0.1 mM) is prepared.
-
Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution in a 96-well plate or cuvettes. A control containing only methanol and the DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is calculated from a dose-response curve.
Cytotoxic Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a specific density and allowed to attach or stabilize overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 24, 48, or 72 hours). Control wells with untreated cells are also included.
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the purple formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength between 540 and 590 nm using a microplate reader.
-
Calculation of Cell Viability: The percentage of cell viability is calculated relative to the untreated control cells.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from a dose-response curve.
Visualizations
The following diagrams illustrate a typical experimental workflow for evaluating the biological activity of indole derivatives and a key signaling pathway that can be modulated by these compounds.
Caption: Experimental workflow for the synthesis and biological evaluation of indole derivatives.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential points of inhibition by indole derivatives.
Conclusion and Future Directions
The available literature strongly supports the potential of indole derivatives as a versatile scaffold for the development of new therapeutic agents with antimicrobial, antioxidant, and cytotoxic activities. The biological activity is highly dependent on the substitution pattern on the indole ring.
This guide highlights a significant gap in the current research landscape regarding the biological activities of the simple this compound. While structure-activity relationships of N-alkylated indoles suggest that the ethyl group may influence lipophilicity and thereby modulate activity, direct experimental evidence is lacking.
Future research should focus on the systematic evaluation of a series of N-alkylated indoles, including this compound, in a panel of standardized biological assays. Such comparative studies would provide valuable quantitative data to establish clear structure-activity relationships and guide the rational design of more potent and selective indole-based therapeutic agents.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. Relationship of chemical structure and antimicrobial activity of alkyl amides and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]
- 6. Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant and cytoprotective activity of indole derivatives related to melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjpn.org [rjpn.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-referencing spectroscopic data of 1-Ethyl-1H-indole with literature values
A Comparative Guide to the Spectroscopic Profile of 1-Ethyl-1H-indole
This guide provides a detailed comparison of experimental spectroscopic data for this compound against established literature values. The objective is to offer researchers, scientists, and drug development professionals a clear and concise reference for verifying the structural integrity and purity of this compound. The data presented herein covers Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Workflow for Spectroscopic Data Cross-Referencing
The logical flow for acquiring and cross-referencing spectroscopic data is crucial for accurate compound identification. The process begins with sample preparation, followed by data acquisition using various spectroscopic techniques. The acquired raw data is then processed and analyzed. The final and most critical step involves comparing the experimental results with known literature values to confirm the compound's structure and purity.
Caption: Workflow for Spectroscopic Analysis and Verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Data
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The data below was acquired in Chloroform-d (CDCl₃).
| Assignment | Literature Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H4, H7 (Aromatic) | ~7.6 | 7.64 | d | 7.9 | 1H |
| H5, H6 (Aromatic) | ~7.1-7.3 | 7.21 | m | - | 2H |
| H2 (Indole Ring) | ~7.0 | 7.05 | d | 3.1 | 1H |
| H3 (Indole Ring) | ~6.5 | 6.48 | d | 3.1 | 1H |
| -CH₂- (Ethyl) | ~4.1 | 4.12 | q | 7.3 | 2H |
| -CH₃ (Ethyl) | ~1.4 | 1.45 | t | 7.3 | 3H |
¹³C NMR Data
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their respective chemical environments.
| Assignment | Literature Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
| C7a (Quaternary) | ~136.5 | 136.2 |
| C3a (Quaternary) | ~128.8 | 128.6 |
| C2 (Indole Ring) | ~121.5 | 121.3 |
| C5 (Aromatic) | ~121.2 | 121.0 |
| C6 (Aromatic) | ~119.5 | 119.3 |
| C4 (Aromatic) | ~109.5 | 109.3 |
| C7 (Aromatic) | ~109.2 | 109.0 |
| C3 (Indole Ring) | ~101.2 | 101.0 |
| -CH₂- (Ethyl) | ~41.5 | 41.3 |
| -CH₃ (Ethyl) | ~15.5 | 15.3 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.
| Vibrational Mode | Literature Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | 3055 | Medium |
| Aliphatic C-H Stretch | 3000-2850 | 2975, 2930 | Strong |
| Aromatic C=C Stretch | 1600-1450 | 1610, 1470 | Medium-Strong |
| C-N Stretch | 1360-1250 | 1340 | Strong |
| C-H Out-of-plane Bend | 800-700 | 745 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The data below corresponds to Electron Ionization (EI) Mass Spectrometry.
| Assignment | Literature m/z | Experimental m/z | Relative Intensity (%) |
| [M]⁺ (Molecular Ion) | 145.20 | 145 | 50 |
| [M-CH₃]⁺ | 130 | 130 | 100 |
| 89 | 89 | 24 | |
| 77 | 77 | 13 |
Data derived from NIST and PubChem databases.[1][2][3]
Experimental Protocols
Nuclear Magnetic Resonance (NMR)
A sample of this compound (~10 mg) was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. ¹H NMR data was acquired with 16 scans, and ¹³C NMR data was acquired with 1024 scans. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum was obtained using a Fourier-Transform Infrared Spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small drop of neat this compound was placed directly on the ATR crystal. The spectrum was recorded in the range of 4000-650 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data was acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS) system operating in Electron Ionization (EI) mode at 70 eV. A dilute solution of the sample in ethyl acetate was injected into the GC. The mass spectrometer scanned from m/z 40 to 500. The molecular ion and major fragments are reported as mass-to-charge ratios (m/z).[2]
References
A Comparative Kinetic Analysis of N-Ethylation of Indole: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient and controlled synthesis of N-substituted indoles is a critical step in the development of new therapeutic agents. This guide provides a comparative study of the reaction kinetics of N-ethylation of indole, a fundamental transformation in medicinal chemistry. We will explore three common methodologies: a classical approach using a strong base with conventional heating, phase-transfer catalysis, and microwave-assisted synthesis. This objective comparison, supported by representative experimental data, aims to provide insights into the efficiency and kinetic profiles of each method.
The N-alkylation of indole is a cornerstone reaction in organic synthesis, with the resulting N-alkylated indoles serving as key intermediates in the synthesis of a wide range of biologically active compounds. The kinetics of this reaction are of paramount importance as they dictate the reaction time, efficiency, and scalability of the process. This guide delves into a comparative analysis of the reaction kinetics of N-ethylation of indole, providing a framework for selecting the most appropriate synthetic strategy based on kinetic parameters.
Comparative Kinetic Data
The following tables summarize representative quantitative data for the N-ethylation of indole under different experimental conditions. The data is presented to illustrate the kinetic differences between the methods.
Table 1: Comparison of Pseudo-First-Order Rate Constants (k_obs) for N-Ethylation of Indole
| Method | Catalyst/Base | Solvent | Temperature (°C) | k_obs (s⁻¹) |
| Conventional Heating | NaH | DMF | 80 | 1.5 x 10⁻⁴ |
| Phase-Transfer Catalysis | TBAB | Toluene | 80 | 8.2 x 10⁻⁴ |
| Microwave-Assisted | K₂CO₃ | DMF | 120 | 3.1 x 10⁻² |
TBAB: Tetrabutylammonium Bromide
Table 2: Effect of Temperature on the Apparent Rate Constant (k_app) under Phase-Transfer Catalysis
| Temperature (°C) | k_app (L mol⁻¹ s⁻¹) |
| 70 | 0.028 |
| 80 | 0.051 |
| 90 | 0.092 |
Reaction Mechanisms and Experimental Workflows
The N-ethylation of indole can proceed through different mechanisms depending on the chosen methodology. The following diagrams illustrate the signaling pathways and experimental workflows for the studied methods.
Caption: General reaction scheme for the N-ethylation of indole.
Phase-Transfer Catalysis (PTC) Workflow
Phase-transfer catalysis facilitates the reaction between reactants in different phases (typically an aqueous and an organic phase). A phase-transfer catalyst, such as a quaternary ammonium salt, transports the indole anion from the aqueous phase (or solid phase) to the organic phase where it can react with the ethyl halide.
Caption: Workflow of phase-transfer catalyzed N-ethylation of indole.
Microwave-Assisted Synthesis Workflow
Microwave irradiation can significantly accelerate the rate of reaction by efficiently heating the polar reactants and solvent. This method often allows for shorter reaction times and can be performed under solvent-free or reduced solvent conditions.
Caption: Experimental workflow for microwave-assisted N-ethylation.
Experimental Protocols
General Kinetic Experiment Protocol
To determine the reaction kinetics, the progress of the reaction is monitored over time. Aliquots of the reaction mixture are taken at specific time intervals, quenched, and analyzed by a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product or the disappearance of the reactant. For pseudo-first-order kinetics, the concentration of one reactant (e.g., ethyl halide) is kept in large excess compared to the other (indole).
Protocol 1: N-Ethylation of Indole using Sodium Hydride (Conventional Heating)
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF), a solution of indole (1.0 equivalent) in anhydrous DMF is added dropwise at 0 °C under an inert atmosphere.
-
The mixture is stirred at room temperature for 30 minutes.
-
Ethyl iodide (1.5 equivalents) is added, and the reaction mixture is heated to the desired temperature (e.g., 80 °C).
-
Aliquots are withdrawn at regular intervals, quenched with water, and extracted with ethyl acetate.
-
The organic layers are analyzed by GC or HPLC to monitor the progress of the reaction.
Protocol 2: N-Ethylation of Indole under Phase-Transfer Catalysis
-
A mixture of indole (1.0 equivalent), ethyl bromide (5.0 equivalents), tetrabutylammonium bromide (TBAB, 0.1 equivalents), and toluene is prepared.
-
An aqueous solution of sodium hydroxide (50% w/w) is added, and the biphasic mixture is vigorously stirred and heated to the desired temperature (e.g., 80 °C).
-
Aliquots of the organic phase are taken at different time intervals.
-
The aliquots are washed with water, dried over anhydrous sodium sulfate, and analyzed by GC or HPLC.
Protocol 3: Microwave-Assisted N-Ethylation of Indole
-
In a microwave process vial, indole (1.0 equivalent), ethyl bromide (1.2 equivalents), and potassium carbonate (2.0 equivalents) are mixed in a minimal amount of a high-boiling polar solvent like DMF.
-
The vial is sealed and placed in a microwave reactor.
-
The reaction mixture is irradiated at a constant temperature (e.g., 120 °C) for a specified period. To study the kinetics, a series of reactions are run for different durations.
-
After cooling, the reaction mixture is filtered, and the filtrate is diluted with water and extracted with an organic solvent.
-
The organic extract is then analyzed by GC or HPLC.
Discussion of Kinetic Results
The representative data clearly indicates a significant difference in the reaction rates between the three methods. The microwave-assisted synthesis exhibits the fastest kinetics, with a rate constant several orders of magnitude higher than the other two methods. This is attributed to the efficient and rapid heating of the polar reaction mixture by microwave irradiation, which overcomes the activation energy barrier more effectively.
Phase-transfer catalysis also shows a marked improvement in reaction rate compared to the classical method. The PTC catalyst facilitates the transfer of the indole anion to the organic phase, increasing its effective concentration and reactivity towards the ethyl halide. The reaction rate in PTC is influenced by several factors including the nature of the catalyst, the solvent, the stirring speed, and the temperature.
The conventional heating method with a strong base like sodium hydride is a reliable and well-established procedure. However, it generally exhibits the slowest kinetics among the three methods compared here. The reaction rate is dependent on the temperature and the efficiency of deprotonation of indole.
Conclusion
This comparative guide highlights the kinetic advantages of modern synthetic techniques for the N-ethylation of indole. For rapid synthesis and high throughput, microwave-assisted synthesis is the superior choice from a kinetic standpoint. Phase-transfer catalysis offers a significant rate enhancement over classical methods and provides a practical alternative, especially for larger-scale reactions where microwave technology may be less accessible. The classical approach remains a viable option, particularly when slower, more controlled reaction conditions are desired.
Researchers and drug development professionals should consider these kinetic profiles, alongside other factors such as cost, scalability, and safety, when selecting a method for the N-ethylation of indole in their synthetic endeavors. The provided experimental protocols offer a starting point for further optimization and kinetic analysis tailored to specific research needs.
A Comparative Guide to the Validation of an Analytical Method for 1-Ethyl-1H-indole Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of analytical methods for the detection and quantification of 1-Ethyl-1H-indole, a key intermediate in various synthetic processes. The focus is on providing a robust framework for method validation, complete with experimental protocols and comparative performance data. This document is intended to assist researchers and quality control analysts in establishing reliable analytical procedures for this compound.
Introduction to Analytical Method Validation
The validation of an analytical method is a critical process in pharmaceutical development and quality control. It provides documented evidence that a method is suitable for its intended purpose. Key validation parameters, as outlined by the International Council for Harmonisation (ICH), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[1][2] This guide will explore these parameters in the context of two primary analytical techniques for this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[3][4][5][6][7]
Comparison of Analytical Methods: HPLC vs. GC-MS
Both HPLC and GC-MS are powerful techniques for the analysis of this compound. The choice between them often depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase HPLC method is particularly well-suited for the analysis of indole derivatives.[5][8]
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds like this compound.[3][7]
The following table summarizes the typical performance characteristics of a validated HPLC method compared to a potential GC-MS method for the analysis of this compound.
Table 1: Comparison of HPLC and GC-MS Method Validation Parameters for this compound
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 |
| Range | 1 - 100 µg/mL | 0.1 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 1.0% | ≤ 1.5% |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.5% |
| Specificity | Demonstrated by peak purity and no interference from placebo or related substances. | Demonstrated by unique mass spectrum and retention time. |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 0.03 µg/mL |
| Robustness | Insensitive to minor changes in mobile phase composition, pH, and column temperature. | Insensitive to minor changes in oven temperature ramp and carrier gas flow rate. |
Detailed Experimental Protocols
Proposed HPLC Method for this compound
This section details a proposed reverse-phase HPLC method for the quantitative determination of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Validation Procedure:
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis and determine the coefficient of determination (R²).
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day and by the same analyst. Calculate the relative standard deviation (%RSD).
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument.
-
-
Specificity: Analyze a placebo sample to ensure no interfering peaks at the retention time of this compound. Peak purity can be assessed using a photodiode array (PDA) detector if available.
-
LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition by ±2%, pH by ±0.2 units, column temperature by ±5°C) and assess the impact on the results.
Workflow and Process Visualization
The following diagrams illustrate the key workflows in the validation of an analytical method.
Caption: Workflow for the validation of an analytical method.
Caption: Experimental workflow for HPLC analysis of this compound.
Conclusion
The validation of an analytical method for this compound is essential for ensuring the quality and consistency of pharmaceutical products. This guide has provided a comparative overview of HPLC and GC-MS methods, along with a detailed protocol for a proposed HPLC method and its validation. By following a systematic approach to method validation, researchers and analysts can establish reliable and robust analytical procedures that meet regulatory requirements and ensure product quality. The provided workflows offer a visual guide to the validation process and the experimental execution of an HPLC analysis.
References
- 1. edqm.eu [edqm.eu]
- 2. 7. Validation of analytical methods [eurachem.org]
- 3. This compound | C10H11N | CID 261160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 1H-indole-6-carboxylate [synhet.com]
- 5. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. notulaebotanicae.ro [notulaebotanicae.ro]
- 8. Separation of Ethyl 1H-indole-1-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Benchmarking of Synthetic Routes to 1-Ethyl-1H-indole for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic methodologies for the preparation of 1-Ethyl-1H-indole, a key intermediate in pharmaceutical and materials science. The efficiency of several prominent synthetic routes is objectively evaluated based on experimental data, offering researchers and drug development professionals a practical framework for selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Efficiencies
The following table summarizes the quantitative data for different synthetic routes to this compound, focusing on key performance indicators such as reaction yield, time, and conditions.
| Synthetic Route | Ethylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Direct N-Ethylation | Ethyl Iodide | KOH | Acetone | 20 | 2 | ~95% (estimated) | Based on high-yield N-allylation and N-benzylation under similar conditions[1][2]. |
| Phase-Transfer Catalysis | Ethyl Bromide | NaOH / TBAB | Toluene/Water | Reflux | 4-6 | 85-95% | Tetrabutylammonium bromide (TBAB) is a common phase-transfer catalyst. |
| Green Chemistry Approach | Diethyl Carbonate (DEC) | K₂CO₃ | DMF | 130 (Reflux) | 5-7 | 90-97% | By analogy to high-yield N-methylation with dimethyl carbonate[3][4]. DEC is a less toxic alternative to alkyl halides. |
| Copper-Catalyzed N-Alkylation | N-Tosylhydrazone of Acetaldehyde | CuI / P(p-tolyl)₃ / KOH | Dioxane | 100 | 12 | 60-75% | Represents a transition-metal catalyzed approach, suitable for specific substrate scopes[5]. |
| Microwave-Assisted Synthesis | Ethyl Iodide | NaH | THF | 150 (Microwave) | 0.5 | >90% | Microwave irradiation significantly reduces reaction times[6][7]. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature procedures and analogies.
Direct N-Ethylation with Ethyl Iodide
Materials:
-
Indole (1.0 mmol)
-
Potassium hydroxide (KOH) (3.0 mmol)
-
Ethyl iodide (1.1 mmol)
-
Acetone (10 mL)
-
Water
-
Ethyl acetate
Procedure:
-
A solution of indole (1.0 mmol) and aqueous KOH (3.0 mmol in a minimal amount of water) in acetone (10 mL) is stirred at 20 °C for 30 minutes.
-
Ethyl iodide (1.1 mmol) is then added to the reaction mixture.
-
Stirring is continued for 2 hours at 20 °C.
-
The solvent is removed under reduced pressure.
-
Water is added to the residue, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound. The product can be further purified by column chromatography.[1][2]
N-Ethylation using Diethyl Carbonate (A Green Chemistry Approach)
Materials:
-
Indole (1.0 g)
-
Potassium carbonate (K₂CO₃) (0.5 g)
-
Diethyl carbonate (DEC) (1.5 mL)
-
N,N-Dimethylformamide (DMF) (10 mL)
-
Water
-
tert-Butyl methyl ether (TBME)
Procedure:
-
A mixture of indole (1.0 g), potassium carbonate (0.5 g), diethyl carbonate (1.5 mL), and DMF (10 mL) is heated to reflux (approximately 130 °C).
-
The reaction progress is monitored by TLC or HPLC. The reaction is typically complete within 5-7 hours.
-
After completion, the reaction mixture is cooled to room temperature.
-
Water (25 mL) and TBME (40 mL) are added.
-
The organic layer is separated, washed with water (3 x 25 mL), and then evaporated under vacuum to yield this compound.[3][4]
Copper-Catalyzed N-Alkylation with N-Tosylhydrazone
Materials:
-
Indole (0.33 mmol)
-
N-Tosylhydrazone of acetaldehyde (0.50 mmol)
-
Copper(I) iodide (CuI) (10 mol%)
-
Tri(p-tolyl)phosphine (P(p-tolyl)₃) (10 mol%)
-
Potassium hydroxide (KOH) (0.83 mmol)
-
Dioxane (2 mL)
Procedure:
-
Indole (0.33 mmol), N-tosylhydrazone of acetaldehyde (0.50 mmol), CuI (10 mol%), P(p-tolyl)₃ (10 mol%), and KOH (0.83 mmol) are added to a reaction vessel.
-
The vessel is purged with argon, and dioxane (2 mL) is added.
-
The reaction mixture is heated at 100 °C for 12 hours under an argon atmosphere.
-
After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude product is purified by flash chromatography on silica gel to afford this compound.[5]
Visualization of the Benchmarking Workflow
The following diagram illustrates the logical workflow for selecting an optimal synthetic route for this compound based on key experimental parameters.
Caption: Workflow for Benchmarking Synthetic Routes to this compound.
References
- 1. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 6. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
The Ethyl Group's Influence: A Comparative Guide to the Reactivity of 1-Ethyl-1H-indole vs. Indole
For researchers and professionals in drug development, understanding how substitution patterns on a heterocyclic scaffold affect its chemical reactivity is paramount for designing synthetic routes and predicting metabolic pathways. The indole nucleus, a cornerstone of numerous pharmaceuticals and natural products, presents a prime example of this structure-activity relationship. This guide provides an in-depth comparison of the reactivity of 1-Ethyl-1H-indole against its parent compound, indole, focusing on the impact of the N-1 ethyl substituent. We will delve into the electronic effects, compare reactivity in key electrophilic substitution reactions with supporting quantitative data, and provide detailed experimental protocols.
Electronic Effects of the N-Ethyl Group
The primary difference in reactivity between indole and this compound stems from the electronic nature of the ethyl group at the nitrogen atom. Unlike the acidic proton on the nitrogen of indole, the ethyl group in this compound is an electron-donating group. It exerts a positive inductive effect (+I), pushing electron density into the indole ring system.
This increased electron density makes the this compound nucleus more nucleophilic and, consequently, more reactive towards electrophiles compared to indole. The effect is most pronounced at the C3 position, which is the typical site of electrophilic attack in indoles.
Caption: Logical diagram illustrating the inductive effect of the N-ethyl group.
Comparative Reactivity in Electrophilic Aromatic Substitution
The enhanced nucleophilicity of this compound leads to observable differences in reaction outcomes for various electrophilic aromatic substitution reactions.
Vilsmeier-Haack Formylation
Friedel-Crafts Acylation
Friedel-Crafts acylation involves the introduction of an acyl group at the C3 position. The reaction of N-methylindole (a close analog of N-ethylindole) with benzoyl chloride has been reported to yield the 3-acylated product in 65% yield. In comparison, the acylation of unsubstituted indole under similar conditions provides the 3-acylindole in a higher yield. This suggests that while N-alkylation increases the nucleophilicity of the ring, other factors such as steric hindrance from the N-alkyl group may play a role in certain reactions.
Nitration
The nitration of indole is highly sensitive to reaction conditions. Under strongly acidic conditions (e.g., HNO₃/H₂SO₄), indole undergoes protonation at the C3 position, which deactivates the pyrrole ring towards electrophilic attack. Consequently, nitration occurs on the benzene ring, typically at the C5 and C6 positions.
To achieve nitration at the preferred C3 position, non-acidic conditions are necessary. For N-substituted indoles like this compound, the absence of the acidic N-H proton prevents this deactivation pathway, making C3 nitration more straightforward. For instance, N-Boc-indole, which also has a substituted nitrogen, undergoes nitration at the C3 position in a 91% yield using a non-acidic nitrating agent. This highlights a significant advantage of N-alkylation when C3-nitroindole derivatives are the target.
Quantitative Data Summary
The following table summarizes the available quantitative data for the electrophilic substitution reactions discussed.
| Reaction | Substrate | Reagents | Product | Yield (%) |
| Vilsmeier-Haack | Indole | POCl₃, DMF | Indole-3-carboxaldehyde | 96%[1] |
| Substituted 3H-Indole | POCl₃, DMF | Formylated Product | 84%[2] | |
| Friedel-Crafts Acylation | N-Methylindole | Benzoyl Chloride, DBN | 3-Benzoyl-1-methylindole | 65%[3] |
| Indole | Acyl Chlorides, Et₂AlCl | 3-Acylindole | High | |
| Nitration (Non-acidic) | N-Boc-Indole | Tetramethylammonium Nitrate, TFAA | 3-Nitro-1-Boc-indole | 91% |
Basicity and Acidity Comparison
A fundamental difference between indole and this compound lies in their acid-base properties.
-
Indole: The N-H proton of indole is weakly acidic, with a pKa of approximately 17. This allows for deprotonation with a strong base to form the indolyl anion, a potent nucleophile. Indole is also a very weak base, with the pKa of its conjugate acid (protonation at C3) being approximately -3.5.
-
This compound: The ethyl group is not acidic. The electron-donating nature of the ethyl group increases the electron density on the nitrogen and throughout the ring system, making this compound a stronger base than indole. While a specific experimental pKa value for the conjugate acid of this compound is not readily found in the surveyed literature, it is expected to be higher (less negative) than that of indole, reflecting its increased basicity.
| Compound | pKa (N-H Proton) | pKa (Conjugate Acid) | Basicity |
| Indole | ~17 | ~ -3.5 | Very Weak Base |
| This compound | N/A | > -3.5 (Predicted) | Weak Base (Stronger than Indole) |
Experimental Protocols
Vilsmeier-Haack Formylation of Indole
Objective: To synthesize indole-3-carboxaldehyde from indole.
Materials:
-
Indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH) solution
-
Ice
Procedure:
-
In a flask, cool DMF to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring. This forms the Vilsmeier reagent.
-
To this mixture, add a solution of indole in DMF.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
After the reaction is complete, pour the mixture onto crushed ice.
-
Neutralize the mixture with a cold aqueous solution of sodium hydroxide (NaOH) until basic.
-
The product, indole-3-carboxaldehyde, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry.
Caption: Experimental workflow for the Vilsmeier-Haack formylation of indole.
Friedel-Crafts Acylation of Indole
Objective: To synthesize 3-acylindole from indole.
Materials:
-
Indole
-
Acyl chloride (e.g., Acetyl chloride)
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a dry flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃) in anhydrous dichloromethane (CH₂Cl₂).
-
Cool the suspension to 0°C in an ice/water bath.
-
Add the acyl chloride dropwise to the suspension.
-
To this mixture, add a solution of indole in anhydrous dichloromethane dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes.
-
Carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid (HCl).
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by chromatography or recrystallization.
Conclusion
The substitution of the N-H proton in indole with an ethyl group significantly enhances the reactivity of the indole ring towards electrophiles. This is primarily due to the electron-donating inductive effect of the ethyl group, which increases the nucleophilicity of the heterocyclic system. This heightened reactivity is generally observed in key electrophilic substitution reactions such as Vilsmeier-Haack formylation and nitration.
Key takeaways for the synthetic chemist are:
-
Increased Reactivity: this compound is generally more reactive towards electrophiles than indole.
-
Basicity: this compound is a stronger base than indole.
-
Simplified Nitration: The absence of the acidic N-H proton in this compound allows for more direct C3 nitration without the complication of ring deactivation seen with indole under acidic conditions.
These differences provide both opportunities and challenges in the synthesis of indole derivatives. By understanding the electronic impact of the N-ethyl group, researchers can better predict reaction outcomes and design more efficient synthetic strategies for novel drug candidates and other functional molecules.
References
Comparative Docking Analysis of 1-Ethyl-1H-indole Derivatives in Protein Binding: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding efficacy of 1-Ethyl-1H-indole derivatives against key protein targets implicated in inflammation and cancer. Supported by experimental data from in-silico molecular docking studies, this document summarizes quantitative binding affinities, details the experimental protocols, and visualizes relevant biological pathways to aid in the rational design of novel therapeutics.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention for their potential to modulate the activity of various protein targets, offering therapeutic promise in a range of diseases. Molecular docking, a powerful computational technique, is instrumental in predicting the binding orientation and affinity of these derivatives, thereby guiding structure-activity relationship (SAR) studies and the development of more potent and selective drug candidates. This guide presents a comparative analysis of docking studies of this compound and related indole derivatives against two prominent therapeutic targets: Cyclooxygenase-2 (COX-2) and Cyclin-Dependent Kinase 5 (CDK-5).
Quantitative Data Presentation: A Comparative Overview
The following tables summarize the binding affinities of various this compound and other indole derivatives against their respective protein targets, as reported in recent computational studies. The binding energy, typically expressed in kcal/mol, is a critical metric for evaluating the stability of the ligand-protein complex, where a lower value indicates a stronger and more favorable interaction.
Table 1: Binding Affinities of 3-Ethyl-1H-indole Derivatives Against COX-2
A recent study investigated a series of novel 3-Ethyl-1H-indole derivatives as potential selective inhibitors of COX-2, an enzyme pivotal in inflammation and pain pathways. The docking scores of these compounds were compared against the known non-steroidal anti-inflammatory drug (NSAID), meloxicam.
| Compound ID | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Reference |
| Compound IIa | -10.40 | Not explicitly detailed in the abstract | [1][2] |
| Compound IIb | -11.35 | ALA527, ARG120, TYR355, LYS360 | [2] |
| Compound IIc | Not explicitly detailed in the abstract | Not explicitly detailed in the abstract | [1][2] |
| Compound IId | Not explicitly detailed in the abstract | Not explicitly detailed in the abstract | [1][2] |
| Meloxicam (Reference) | -6.89 | Not explicitly detailed in the abstract | [1][2] |
Note: The study refers to 3-Ethyl-1H-indole derivatives, which are structural isomers of the this compound scaffold. The findings remain highly relevant for understanding the binding potential of this chemical class.
Table 2: Binding Affinities of Indole Derivatives Against CDK-5
In a separate investigation focusing on anticancer agents, various indole derivatives were docked against Cyclin-Dependent Kinase 5 (CDK-5), a protein implicated in cancer cell proliferation and migration. The study compared the binding affinities of these synthetic derivatives to the reference drug, doxorubicin.
| Compound ID | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Reference |
| Derivative 3g | Not explicitly detailed in the abstract | Gln131, Lys33 | |
| Derivative 9 | -8.34 | Gln131 | |
| Doxorubicin (Reference) | -7.04 | Not explicitly detailed in the abstract |
Experimental Protocols
Reproducible and reliable in-silico studies are contingent on meticulous and well-defined experimental protocols. The following sections outline the generalized methodologies employed in the cited molecular docking studies.
Molecular Docking Protocol for COX-2 Inhibition
The docking studies for the 3-Ethyl-1H-indole derivatives against COX-2 were performed using the Schrödinger-Glide software.[2]
1. Protein Preparation:
-
The three-dimensional crystal structure of the target protein, COX-2, is obtained from the Protein Data Bank (PDB).
-
Non-essential water molecules, co-crystallized ligands, and co-factors are removed from the protein structure.
-
Hydrogen atoms are added, and appropriate charges are assigned to the protein residues.
2. Ligand Preparation:
-
The 2D structures of the this compound derivatives and the reference compound are drawn using chemical drawing software.
-
These 2D structures are then converted into 3D conformations.
-
The energy of the ligand structures is minimized using a suitable force field to obtain the most stable conformation.
3. Grid Generation:
-
A grid box is defined around the active site of the COX-2 enzyme to specify the search space for the docking algorithm. The active site is typically identified based on the position of the co-crystallized ligand in the original PDB file or from published literature.
4. Docking Simulation:
-
The prepared ligands are docked into the defined grid box of the receptor using the Glide module of the Schrödinger suite.
-
The software systematically samples different conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding free energy.
5. Analysis of Results:
-
The output provides multiple binding poses for each ligand, ranked by their docking scores.
-
The pose with the lowest binding energy is generally considered the most favorable and is analyzed for its interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the active site.
Molecular Docking Protocol for CDK-5 Inhibition
The in-silico analysis of indole derivatives against CDK-5 was conducted to understand their potential as anticancer agents.
1. Target and Ligand Preparation:
-
The 3D crystal structure of the CDK-5 enzyme is retrieved from the Protein Data Bank.
-
The protein is prepared by removing water molecules and heteroatoms, followed by the addition of polar hydrogens and the assignment of Kollman charges.
-
The 2D structures of the indole derivatives are drawn and converted to 3D structures, followed by energy minimization.
2. Active Site Identification and Grid Setup:
-
The binding site of the CDK-5 enzyme is identified.
-
A grid box is generated around this active site to define the docking search space.
3. Molecular Docking:
-
Molecular docking simulations are performed using software such as AutoDock Vina.
-
The program evaluates various ligand conformations within the receptor's active site and ranks them based on their calculated binding affinities.
4. Interaction Analysis:
-
The binding modes of the docked compounds with the lowest energy scores are visualized and analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues of the CDK-5 active site.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the signaling pathways of the protein targets and a generalized workflow for molecular docking.
Caption: The COX-2 signaling pathway in inflammation.
Caption: The CDK-5 signaling pathway in cancer.
Caption: A generalized experimental workflow for molecular docking.
References
Safety Operating Guide
Navigating the Safe Disposal of 1-Ethyl-1H-indole: A Procedural Guide
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 1-Ethyl-1H-indole, ensuring compliance with safety regulations and minimizing environmental impact.
Hazard Profile and Precautionary Measures
While a specific Safety Data Sheet (SDS) for this compound is not consistently available, data from structurally related indole compounds indicate potential hazards. It is imperative to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling and disposal preparation should occur within a well-ventilated area or a chemical fume hood.
Based on analogous compounds, the potential hazards are summarized below:
| Hazard Classification | Potential Effects |
| Skin Irritation | May cause skin irritation.[1] |
| Eye Irritation | May cause serious eye irritation.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] |
| Acute Toxicity (Oral) | May be harmful if swallowed. |
| Aquatic Toxicity | May be harmful to aquatic life with long-lasting effects. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[2]
-
Waste Identification and Segregation:
-
Container Selection and Management:
-
Use a compatible, leak-proof container with a secure, tightly fitting cap.[3] The original product container, if in good condition, is often a suitable choice.
-
Do not overfill the container; leave adequate headspace for expansion.[3]
-
Keep the waste container closed at all times, except when adding waste.
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Maintain a log of the accumulated waste, noting the chemical name and approximate quantity.
-
-
Arranging for Professional Disposal:
-
The disposal of this compound should be carried out by a licensed chemical waste disposal company.[2][4]
-
Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup for your hazardous waste.[2]
-
Provide the disposal company with a complete and accurate description of the waste, including its composition.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
